Norverapamil-d7
Description
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Structure
3D Structure
Properties
Molecular Formula |
C26H36N2O4 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D |
InChI Key |
UPKQNCPKPOLASS-HXAWLNHQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Norverapamil-d7: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Norverapamil-d7, a deuterated analog of Norverapamil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Norverapamil, the major active N-demethylated metabolite of the calcium channel blocker, Verapamil. The incorporation of seven deuterium atoms into the isopropyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile | [1] |
| Molecular Formula | C₂₆H₂₉D₇N₂O₄ | [2] |
| Molecular Weight | 447.62 g/mol | [2] |
| Monoisotopic Mass | 447.31144486 Da | [1] |
| CAS Number | 263175-44-6 | [2] |
| Purity (by HPLC) | ≥98% | [2][3] |
| Appearance | Solid | [3] |
| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [2] |
Chemical Structure
The chemical structure of this compound is characterized by a phenylacetonitrile core with two dimethoxyphenyl groups. The key feature is the presence of a deuterated isopropyl group, which is crucial for its use in mass spectrometry-based assays.
Figure 1: Chemical Structure of this compound. The seven deuterium atoms are located on the isopropyl group.
Biological Activity and Signaling Pathways
Norverapamil, and by extension this compound, is an active metabolite of Verapamil and exhibits significant biological activity. It functions as an L-type calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) transporter.[3]
Verapamil Metabolism to Norverapamil
The metabolic conversion of Verapamil to Norverapamil primarily occurs in the liver, mediated by cytochrome P450 enzymes. This N-demethylation reaction is a critical step in the drug's overall pharmacokinetics.
Caption: Metabolic pathway of Verapamil to Norverapamil.
Mechanism of Action as a Calcium Channel Blocker
Norverapamil exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a reduction in cardiac contractility.
Caption: Mechanism of Norverapamil's calcium channel blocking activity.
Experimental Protocols
Synthesis of Norverapamil
While a specific protocol for this compound is proprietary to commercial suppliers, a general synthesis method for Norverapamil involves the N-demethylation of Verapamil. One patented method describes the reaction of Verapamil with 1-chloroethyl chloroformate in an aprotic solvent to form a quaternary ammonium salt, followed by methanolysis to yield Norverapamil.[4]
General Synthetic Workflow:
Caption: General workflow for the synthesis of Norverapamil.
Note: The synthesis of the deuterated analog would require starting with a deuterated precursor or employing a deuteration step during the synthesis.
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
Purification and analysis of this compound are typically performed using reverse-phase HPLC. The following is a representative protocol based on published methods for Norverapamil analysis.[5][6][7]
Table 2: Representative HPLC Method Parameters for Norverapamil Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 65:35 v/v) with pH adjustment |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm or Fluorescence (Excitation: 275 nm, Emission: 305 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for the analysis of this compound by HPLC.
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Structural confirmation and purity assessment of this compound are achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is used to confirm the exact mass of the deuterated compound. The observed mass should correspond to the calculated monoisotopic mass of 447.3114 Da.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to confirm the overall structure. The absence of signals corresponding to the isopropyl protons and the presence of characteristic signals for the aromatic and other aliphatic protons confirm the successful deuteration and structural integrity. Commercial suppliers often provide spectral data (HNMR, RP-HPLC, MS) for their products.[3]
Conclusion
This compound is an essential tool for researchers in pharmacology and drug metabolism. Its well-defined chemical properties, stable isotopic labeling, and clear biological role make it an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The experimental protocols and data presented in this guide provide a solid foundation for its application in advanced scientific research.
References
- 1. This compound | C26H36N2O4 | CID 45040133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102491919A - Synthesis method for norverapamil - Google Patents [patents.google.com]
- 5. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Norverapamil-d7 as a P-glycoprotein Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norverapamil-d7 is the deuterated form of Norverapamil, the primary N-demethylated metabolite of the L-type calcium channel blocker, Verapamil.[1][2] While Verapamil itself is a well-known inhibitor of the efflux transporter P-glycoprotein (P-gp), its metabolite, Norverapamil, also demonstrates significant P-gp inhibitory activity.[3][4] The deuterium-labeled this compound serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly in quantifying the parent compound and its metabolites.[2] This technical guide provides an in-depth overview of the function of Norverapamil as a P-gp inhibitor, with the understanding that the biological activity of this compound is comparable to its non-deuterated counterpart. We will delve into its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the associated signaling pathways.
Mechanism of Action
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse xenobiotics out of cells.[5][6] This process is a key mechanism in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs by limiting their absorption and distribution.[5][7]
Norverapamil exerts its P-gp inhibitory effect through non-competitive inhibition.[8][9] This suggests that Norverapamil binds to a site on P-gp that is distinct from the substrate-binding site, thereby impeding the transporter's conformational changes necessary for substrate efflux without directly competing with the substrate for binding.[10][11] Studies have indicated that verapamil and its metabolites, including norverapamil, can also modulate P-gp expression, suggesting a multi-faceted interaction with this critical transporter.[12]
Quantitative Inhibitory Data
The inhibitory potency of Norverapamil against P-gp has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express this potency. The available data for Norverapamil is summarized in the table below.
| Inhibitor | P-gp Substrate | Cell System | IC50 (µM) | Reference |
| Norverapamil | Digoxin | P-glycoprotein-expressing cell monolayers | 0.3 | [3] |
| Verapamil | Digoxin | P-glycoprotein-expressing cell monolayers | 1.1 | [3] |
This table summarizes the reported IC50 values for Norverapamil and its parent compound, Verapamil, in inhibiting P-gp-mediated transport.
Experimental Protocols
The assessment of P-gp inhibition is crucial in drug development to understand potential drug-drug interactions and to overcome multidrug resistance. Several in vitro assays are commonly employed to evaluate the inhibitory potential of compounds like Norverapamil.
Calcein-AM Efflux Assay
The Calcein-AM efflux assay is a widely used fluorescence-based method to assess P-gp activity.[13][14]
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane.[14] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein.[14][15] P-gp can actively transport Calcein-AM out of the cell before it can be converted.[14] In the presence of a P-gp inhibitor like Norverapamil, the efflux of Calcein-AM is blocked, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.[16]
Detailed Methodology:
-
Cell Culture: P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2) and their corresponding parental cells are cultured to confluence in 96-well plates.[17][18]
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a positive control inhibitor (e.g., Verapamil) for a specified period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: A solution of Calcein-AM is added to each well to a final concentration of approximately 0.25-1 µM and incubated for another 30-60 minutes at 37°C.[19]
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the control (vehicle-treated) cells to determine the percentage of inhibition. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Rhodamine 123 Efflux Assay
The Rhodamine 123 efflux assay is another common method to measure P-gp activity.[20][21]
Principle: Rhodamine 123 is a fluorescent cationic dye that is a known substrate of P-gp.[22] Cells overexpressing P-gp will exhibit lower intracellular accumulation of Rhodamine 123 due to active efflux.[20] P-gp inhibitors will block this efflux, leading to increased intracellular fluorescence.
Detailed Methodology:
-
Cell Preparation: A suspension of P-gp overexpressing cells is prepared at a concentration of approximately 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: The cells are pre-incubated with the test compound (this compound) or a positive control at various concentrations for 15-30 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of 1-5 µM and incubated for 30-60 minutes at 37°C in the dark.[19]
-
Efflux Period: The cells are then washed and resuspended in fresh, pre-warmed medium with or without the inhibitor and incubated for an additional 30-60 minutes to allow for efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of the cells is analyzed by flow cytometry.[23]
-
Data Analysis: The median fluorescence intensity of the cell population is determined. The percentage of inhibition is calculated by comparing the fluorescence of inhibitor-treated cells to that of control cells. The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Logical Relationships
P-gp expression and function are regulated by a complex network of signaling pathways.[7] Understanding these pathways is crucial for developing strategies to overcome P-gp-mediated multidrug resistance.
Caption: Regulation of P-glycoprotein expression by various signaling pathways.
The diagram above illustrates how external stimuli can activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which in turn modulate the activity of transcription factors like NF-κB and AP-1 to regulate P-gp expression.[24][25]
Caption: General workflow for in vitro P-glycoprotein inhibition assays.
This workflow diagram outlines the key steps involved in performing a typical in vitro P-gp inhibition assay, from cell preparation to data analysis.
Caption: Logical relationship of this compound's action on P-gp.
This diagram illustrates the logical consequence of this compound's inhibition of P-gp, leading to increased intracellular drug concentration, which can enhance therapeutic efficacy but also carries the risk of drug-drug interactions.
Conclusion
This compound, as a stable-isotope-labeled version of the active P-gp inhibitor Norverapamil, is an indispensable tool for modern drug discovery and development. Its ability to potently inhibit P-gp makes it a subject of significant interest for overcoming multidrug resistance in oncology and for understanding and predicting drug-drug interactions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in these critical areas. A thorough understanding of the mechanisms and pathways involved in P-gp inhibition by compounds like Norverapamil is essential for the rational design of safer and more effective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norverapamil | Calcium Channel | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 7. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies [mdpi.com]
- 10. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pumping of drugs by P-glycoprotein: a two-step process? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2.5. P-gp mediated efflux assays [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 25. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Norverapamil-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Norverapamil-d7, an important deuterated metabolite of Verapamil. This document details a feasible synthetic pathway, purification protocols, and relevant analytical data, compiled to assist researchers and professionals in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.
Introduction
Norverapamil is the primary active N-demethylated metabolite of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] The deuterated analog, this compound, serves as a valuable internal standard in quantitative bioanalytical studies, such as mass spectrometry-based assays, for the accurate determination of Norverapamil levels in biological matrices. The seven deuterium atoms are located on the isopropyl group, providing a distinct mass shift for mass spectrometric detection.[3][4][5]
This guide outlines a synthetic strategy commencing from commercially available starting materials, leading to the formation of Verapamil-d7, which is subsequently N-demethylated to yield this compound. Furthermore, detailed purification methodologies are presented to ensure the high purity required for analytical standards.
Synthesis of this compound
The synthesis of this compound can be conceptualized in two main stages:
-
Synthesis of Verapamil-d7: This involves the preparation of a key deuterated intermediate, 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile, followed by alkylation.
-
N-demethylation of Verapamil-d7: The synthesized Verapamil-d7 is then converted to this compound.
Experimental Protocols
Step 1: Synthesis of Isopropyl-d7 Bromide
A deuterated isopropylating agent is the first key component. Isopropyl-d7 bromide can be prepared from commercially available isopropanol-d8.
-
Materials: Isopropanol-d8, hydrobromic acid (48%).
-
Procedure: Isopropanol-d8 is reacted with hydrobromic acid. The mixture is heated, and the resulting isopropyl-d7 bromide is distilled. The crude product is then washed sequentially with concentrated hydrochloric acid to remove any unreacted alcohol, water, 5% sodium bicarbonate solution, and again with water. Finally, it is dried over anhydrous calcium chloride and purified by distillation.
Step 2: Synthesis of 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile
This intermediate is synthesized by the alkylation of 3,4-dimethoxyphenylacetonitrile with the prepared isopropyl-d7 bromide.
-
Materials: 3,4-Dimethoxyphenylacetonitrile, sodium amide, toluene, isopropyl-d7 bromide.
-
Procedure: A solution of 3,4-dimethoxyphenylacetonitrile in toluene is slowly added to a suspension of sodium amide in toluene. The mixture is heated to facilitate the formation of the carbanion. After cooling, isopropyl-d7 bromide is added, and the reaction is stirred. The reaction is then quenched with water, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude product is purified.
Step 3: Synthesis of Verapamil-d7
The deuterated nitrile intermediate is then alkylated with a suitable aminoalkyl halide.
-
Materials: 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile, sodium amide, toluene, 1-bromo-3-chloropropane, N-methyl-3,4-dimethoxyphenethylamine.
-
Procedure: The nitrile from the previous step is again treated with sodium amide in toluene to form the anion. This is followed by the addition of 1-bromo-3-chloropropane to yield an alkylated intermediate. This intermediate is then reacted with N-methyl-3,4-dimethoxyphenethylamine to displace the chloride and form Verapamil-d7.
Step 4: N-demethylation to this compound
The final step involves the selective removal of the N-methyl group from Verapamil-d7. A common method for N-demethylation involves the use of 1-chloroethyl chloroformate.[6]
-
Materials: Verapamil-d7, 1-chloroethyl chloroformate, aprotic solvent (e.g., 1,2-dichloroethane), methanol.
-
Procedure: Verapamil-d7 is dissolved in an aprotic solvent and treated with 1-chloroethyl chloroformate to form a quaternary ammonium salt. The intermediate is then heated in methanol to yield this compound hydrochloride. The product is then isolated and purified.
Synthetic Workflow
References
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Norverapamil D7 | 263175-44-6 | SynZeal [synzeal.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound | C26H36N2O4 | CID 45040133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102491919A - Synthesis method for norverapamil - Google Patents [patents.google.com]
Navigating the Analytical Landscape of Norverapamil-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Norverapamil-d7, a deuterated internal standard crucial for the accurate quantification of its parent drug, Norverapamil. This document delves into its certificate of analysis, purity determination, and the intricate signaling pathways it modulates, offering valuable insights for researchers in pharmacology and drug development.
Certificate of Analysis: A Snapshot of Quality
A Certificate of Analysis (CoA) is a critical document that outlines the quality control testing and specifications for a particular batch of a compound. While a single comprehensive CoA for this compound is not publicly available, the following tables summarize typical data points and acceptance criteria based on information from various suppliers and analytical laboratories.
Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile |
| Molecular Formula | C₂₆H₂₉D₇N₂O₄ |
| Molecular Weight | 447.62 g/mol |
| CAS Number | 263175-44-6 |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Quality Control and Purity
| Test | Method | Acceptance Criteria | Typical Value |
| Chemical Purity | HPLC | ≥ 95% | 96.29% - 98.8%[1][2] |
| Isotopic Purity (Atom % D) | Mass Spectrometry / NMR | ≥ 98% | ≥ 99%[2] |
| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | Per ICH Q3C | Meets requirements |
| Heavy Metals | ICP-MS | ≤ 20 ppm | Meets requirements |
| Loss on Drying | TGA | ≤ 1.0% | Meets requirements |
| Assay | qNMR / Mass Spectrometry | 95.0% - 105.0% | Meets requirements |
Unraveling Purity: Experimental Protocols
The determination of both chemical and isotopic purity is paramount for a deuterated standard like this compound. High isotopic purity ensures minimal interference from the unlabeled analyte, leading to more accurate and reliable analytical results.[3] The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from any non-deuterated impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer). A typical mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 278 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the retention time of the main peak.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
LC-MS is a powerful technique for confirming the molecular weight and assessing the isotopic distribution of this compound.[4][5]
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
LC Conditions: Similar to the HPLC method described above to ensure good separation.
-
Mass Spectrometry Parameters:
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Procedure:
-
Infuse a diluted solution of this compound directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the full scan mass spectrum.
-
Determine the m/z of the protonated molecular ion ([M+H]⁺). For this compound, this should be approximately 448.6.
-
Analyze the isotopic cluster of the molecular ion to determine the distribution of deuterated species and calculate the atom percent deuterium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
NMR spectroscopy is essential for confirming the chemical structure and the position of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H-NMR: To confirm the absence of proton signals at the sites of deuteration.
-
¹³C-NMR: To confirm the carbon skeleton of the molecule.
-
²H-NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their locations.
-
-
Procedure:
-
Dissolve an accurately weighed sample of this compound in the appropriate deuterated solvent.
-
Acquire ¹H, ¹³C, and ²H NMR spectra.
-
Analyze the spectra to confirm the expected chemical shifts and the absence or presence of signals corresponding to the deuterated positions. The isotopic purity can be estimated by comparing the integrals of residual proton signals with those of non-deuterated positions in the ¹H-NMR spectrum.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Norverapamil, the active metabolite of verapamil, exerts its pharmacological effects primarily through the blockade of L-type calcium channels and inhibition of P-glycoprotein.[6][7]
Norverapamil's Inhibition of L-type Calcium Channels
Norverapamil blocks the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This leads to vasodilation, a decrease in heart rate, and a reduction in myocardial contractility.[6]
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and leading to cardiovascular effects.
P-glycoprotein Inhibition by Norverapamil
Norverapamil can also inhibit P-glycoprotein (P-gp), a membrane transporter that effluxes various drugs from cells. This inhibition can increase the intracellular concentration of co-administered drugs that are P-gp substrates.[7]
Caption: this compound inhibits P-glycoprotein, increasing the intracellular concentration of P-gp substrate drugs.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a deuterated standard like this compound.
Caption: A typical analytical workflow for determining the purity and identity of this compound.
References
- 1. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
Commercial Suppliers and Technical Guide for Norverapamil-d7 in Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Norverapamil-d7
This technical guide provides comprehensive information on this compound, a deuterated analog of Norverapamil, for its application in research and development. Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker. The deuterated form, this compound, serves as an invaluable tool, primarily as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Norverapamil in complex biological matrices.
Commercial Availability
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. It is typically offered as a solid, with variations in purity and formulation (e.g., as the free base or hydrochloride salt). Researchers should consult the suppliers' certificates of analysis for lot-specific details.
Summary of Commercial Supplier Data
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| SynZeal | Norverapamil D7 | 263175-44-6 | C₂₆H₂₉D₇N₂O₄ | 447.6 | Not specified; supplied with COA | Synthesis on demand.[1] |
| Clearsynth | This compound | 263175-44-6 | C₂₆H₂₉D₇N₂O₄ | 447.62 | ≥95% | Certificate of Analysis available. |
| Santa Cruz Biotechnology | Nor Verapamil-d7, Hydrochloride | 1216413-74-9 | C₂₆H₃₀D₇ClN₂O₄ | 484.08 | Not specified; refer to COA | |
| MedChemExpress | This compound (hydrochloride) | Not specified | C₂₆H₃₀D₇ClN₂O₄ | 484.08 | ≥98% | |
| Alsachim | This compound | 263175-44-6 | C₂₆H₂₉D₇N₂O₄ | 447.62 | Not specified | |
| TRC | This compound | 263175-44-6 | C₂₆H₂₉D₇N₂O₄ | 447.62 | Not specified |
Mechanism of Action and Signaling Pathways
Norverapamil, the parent compound of this compound, exerts its pharmacological effects through two primary mechanisms:
-
L-type Calcium Channel Blockade: Norverapamil inhibits the influx of calcium ions through L-type calcium channels in cardiac muscle, sinoatrial and atrioventricular nodes, and vascular smooth muscle. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.
-
P-glycoprotein (P-gp) Inhibition: Norverapamil is also an inhibitor of P-glycoprotein, an ATP-dependent efflux pump that plays a crucial role in drug absorption, distribution, and elimination. Inhibition of P-gp can alter the pharmacokinetics of co-administered drugs that are P-gp substrates.
The metabolic conversion of Verapamil to Norverapamil is a key pathway in its biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
Caption: Metabolic pathway of Verapamil to Norverapamil.
Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Norverapamil in biological samples, such as plasma. The following is a representative experimental protocol.
Bioanalytical Method for Norverapamil Quantification in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 10% B to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norverapamil: Precursor ion (Q1) m/z 441.3 → Product ion (Q3) m/z 165.1
-
This compound (Internal Standard): Precursor ion (Q1) m/z 448.3 → Product ion (Q3) m/z 165.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
The following diagram illustrates the general workflow for such a bioanalytical experiment.
Caption: Bioanalytical workflow for Norverapamil quantification.
References
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug development, pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The accuracy of these studies hinges on the precise quantification of drug concentrations in complex biological matrices like plasma or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[3]
To counteract these variables, the use of an internal standard (IS) is indispensable. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. This is where stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled compounds, have emerged as the gold standard.[1] By adding a known concentration of the deuterated IS to every sample at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the target analyte.[3] The mass spectrometer can differentiate the analyte from the heavier IS, and by measuring the ratio of their peak areas, precise and accurate quantification is achieved, effectively normalizing for experimental variability.[3]
This technical guide provides an in-depth overview of the core principles, experimental protocols, and data presentation related to the use of deuterium-labeled standards in pharmacokinetic studies.
The Deuterium Kinetic Isotope Effect (DKIE): A Tool for Drug Design
Beyond their use as internal standards, deuterium labeling can intentionally modify a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[4] For drugs where the cleavage of a C-H bond is a rate-limiting step in their metabolism (often by Cytochrome P450 enzymes), substituting hydrogen with deuterium at that specific site can slow down the metabolic process.[4] This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to:
-
Reduced clearance and a longer biological half-life , potentially allowing for less frequent dosing.[5][6]
-
Increased systemic exposure (AUC) of the parent drug.[7]
-
Altered metabolic pathways , which can sometimes reduce the formation of toxic metabolites.[5][6]
The first FDA-approved deuterated drug, Deutetrabenazine (Austedo®), exemplifies this principle. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[5][6][8] The deuteration significantly extends the half-life of its active metabolites, leading to lower peak concentrations and allowing for reduced dosing frequency compared to the non-deuterated original.[7][9]
Quantitative Data Presentation
Clear and concise data presentation is crucial for interpreting pharmacokinetic outcomes. The following tables summarize key quantitative data, illustrating both the impact of deuteration on a drug's PK profile and the performance of a bioanalytical method using a deuterated internal standard.
Table 1: Comparative Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine
This table presents data from a study comparing single 25 mg oral doses of tetrabenazine (TBZ) and its deuterated form, deutetrabenazine (SD-809), in healthy volunteers. The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).
| Parameter | (α+β)-HTBZ (from Tetrabenazine) | Deuterated (α+β)-HTBZ (from Deutetrabenazine) | Fold Change |
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x |
| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x |
| t1/2 (hours) | 4.8 | 8.6 | ~1.8x |
Data synthesized from a study by Stamler et al. (2013).[7]
Table 2: Representative Bioanalytical Method Validation Summary
This table summarizes typical validation results for an LC-MS/MS method for the quantification of a hypothetical drug in human plasma using its deuterium-labeled internal standard, according to regulatory guidelines.
| Validation Parameter | Concentration Level | Acceptance Criteria | Result |
| Linearity (r²) | 0.5 - 1000 ng/mL | ≥ 0.99 | 0.9992 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Accuracy: 80-120%, Precision: ≤20% | Accuracy: 98.7%, Precision: 7.7% |
| Intra-day Accuracy (% Bias) | Low QC (1.5 ng/mL) | ±15% of nominal | -2.5% |
| Mid QC (150 ng/mL) | ±15% of nominal | 1.8% | |
| High QC (750 ng/mL) | ±15% of nominal | -0.9% | |
| Intra-day Precision (% RSD) | Low QC (1.5 ng/mL) | ≤15% | 5.7% |
| Mid QC (150 ng/mL) | ≤15% | 3.1% | |
| High QC (750 ng/mL) | ≤15% | 2.4% | |
| Inter-day Accuracy (% Bias) | Low QC (1.5 ng/mL) | ±15% of nominal | -1.5% |
| Mid QC (150 ng/mL) | ±15% of nominal | 2.1% | |
| High QC (750 ng/mL) | ±15% of nominal | 0.4% | |
| Inter-day Precision (% RSD) | Low QC (1.5 ng/mL) | ≤15% | 8.5% |
| Mid QC (150 ng/mL) | ≤15% | 4.2% | |
| High QC (750 ng/mL) | ≤15% | 3.8% | |
| Recovery (%) | Low, Mid, High QCs | Consistent and reproducible | ~97% |
| Matrix Effect | Low and High QCs | IS-normalized factor within 0.85-1.15 | Passed |
Data are representative values synthesized from validation reports such as those for Venetoclax and Rosuvastatin.[10]
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.
Protocol 1: Plasma Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the majority of protein content from plasma samples prior to LC-MS/MS analysis.[3][11][12]
Materials:
-
Human plasma samples (stored at -80°C)
-
Deuterium-labeled Internal Standard (IS) stock solution
-
Acetonitrile (ACN), LC-MS grade, acidified with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Methodology:
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold, acidified acetonitrile to each tube to precipitate the plasma proteins.[6]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard, based on methods developed for compounds like venlafaxine.[7]
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: 20% to 80% B (linear ramp)
-
2.5 - 3.0 min: Hold at 80% B
-
3.1 - 4.0 min: Return to 20% B (re-equilibration)
-
-
Total Run Time: 4.0 minutes
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 500°C
-
IonSpray Voltage: +5500 V
-
MRM Transitions (Hypothetical Example):
-
Analyte (e.g., Venlafaxine): Precursor Ion (Q1) m/z 278.3 → Product Ion (Q3) m/z 121.1
-
IS (e.g., Venlafaxine-d6): Precursor Ion (Q1) m/z 284.4 → Product Ion (Q3) m/z 121.1
-
-
Collision Energy (CE): Optimized for each transition (e.g., 25-35 eV)
-
Dwell Time: 150 ms per transition
Visualizing Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows in a pharmacokinetic study employing deuterium-labeled standards.
References
- 1. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 2. nebiolab.com [nebiolab.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein preparation for LC-MS/MS analysis [protocols.io]
- 8. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. longdom.org [longdom.org]
- 12. btrc-charity.org [btrc-charity.org]
In Vitro Characterization of Norverapamil-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norverapamil, the primary active N-demethylated metabolite of verapamil, is a compound of significant interest in pharmacology due to its activity as a calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) transporter.[1] The deuterated isotopologue, Norverapamil-d7, serves as a critical internal standard for quantitative bioanalytical studies, enabling precise pharmacokinetic and metabolic profiling. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its physicochemical properties, metabolic pathways, and its interactions with key drug-metabolizing enzymes and transporters. The information presented herein is intended to support researchers in designing and interpreting in vitro studies involving this compound. While the biochemical properties of this compound are considered equivalent to those of Norverapamil, this guide will specify this compound where data for the deuterated form is available.
Physicochemical Properties of this compound
This compound is a stable, isotopically labeled form of Norverapamil. Its physical and chemical characteristics are essential for the development of analytical methods and for understanding its behavior in in vitro systems.
| Property | Value | Source |
| Chemical Name | 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile | [2] |
| Molecular Formula | C₂₆H₂₉D₇N₂O₄ | [2] |
| Molecular Weight | 447.6 g/mol | [3] |
| CAS Number | 263175-44-6 | [2] |
| Appearance | Solid | [4] |
This compound Hydrochloride Salt:
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₀D₇ClN₂O₄ | [5] |
| Molecular Weight | 484.08 g/mol | [5] |
| CAS Number | 1216413-74-9 | [4] |
In Vitro Metabolism and Stability
Metabolic Pathways
The metabolism of Norverapamil involves further biotransformation by cytochrome P450 enzymes. The primary pathways include the formation of the D-620 metabolite, a reaction mediated by CYP3A4, CYP3A5, and CYP2C8.[6] CYP2C8 is also capable of converting Norverapamil to the PR-22 metabolite.[6] There is a noted stereoselectivity in these pathways, with S-norverapamil being preferentially metabolized to D-620, while R-norverapamil is primarily converted to PR-22.[6]
References
- 1. Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of P450 enzymes involved in metabolism of verapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil hepatic clearance in four preclinical rat models: towards activity-based scaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of verapamil and its active metabolite, norverapamil, in human plasma. The use of a stable isotope-labeled internal standard, Norverapamil-d7, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias. Its major active metabolite, norverapamil, also exhibits pharmacological activity and needs to be monitored alongside the parent drug for a comprehensive pharmacokinetic assessment. LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar ionization response allow for accurate correction of matrix effects and other sources of analytical variability, leading to improved data quality.[1][2] this compound, a deuterated analog of norverapamil, is an ideal internal standard for the quantification of both verapamil and norverapamil.
This document provides a detailed protocol for a representative LC-MS/MS method for the analysis of verapamil and norverapamil in human plasma using this compound as the internal standard. The provided parameters are based on established methods for similar analytes and should be validated by the end-user.
Chemical Structures
Caption: Chemical structures of Verapamil, Norverapamil, and this compound.
Experimental Protocols
Materials and Reagents
-
Verapamil hydrochloride (Reference Standard)
-
Norverapamil hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank, drug-free)
-
Phosphate buffer (pH 9.0)
-
Cyclohexane-dichloromethane mixture
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of verapamil, norverapamil, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the verapamil and norverapamil stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water. The optimal concentration of the internal standard should be determined during method development and validation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a conventional LLE procedure for verapamil and norverapamil in plasma.[3]
Caption: Liquid-Liquid Extraction Workflow.
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Add 100 µL of phosphate buffer (pH 9.0) and vortex.
-
Add 1 mL of the cyclohexane-dichloromethane extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
The following are representative chromatographic conditions. Optimization may be required.
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 1: Example Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 3.0 | 80 |
| 3.5 | 80 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
The following are suggested mass spectrometry parameters. These should be optimized for the specific instrument being used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Verapamil | 455.3 | 165.1 | 40 | 25 |
| Norverapamil | 441.3 | 165.1 | 40 | 25 |
| This compound | 448.3 | 165.1 | 40 | 25 |
Note: The MRM transition for this compound is estimated based on the fragmentation of norverapamil. The precursor ion is shifted by +7 Da due to the seven deuterium atoms. The product ion is expected to be the same. These values must be confirmed experimentally.
Data Analysis and Quantification
The concentration of verapamil and norverapamil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.
Representative Method Performance
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of verapamil and norverapamil in human plasma using a deuterated internal standard. These values are provided for guidance and should be established during method validation.
Table 3: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Verapamil | 1.0 - 500 | 1.0 | >0.99 |
| Norverapamil | 1.0 - 500 | 1.0 | >0.99 |
Table 4: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Verapamil | Low | <15 | <15 | 85 - 115 |
| Mid | <15 | <15 | 85 - 115 | |
| High | <15 | <15 | 85 - 115 | |
| Norverapamil | Low | <15 | <15 | 85 - 115 |
| Mid | <15 | <15 | 85 - 115 | |
| High | <15 | <15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Verapamil | >85 % | 85 - 115 % |
| Norverapamil | >85 % | 85 - 115 % |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the simultaneous quantification of verapamil and norverapamil in human plasma. The use of a stable isotope-labeled internal standard is crucial for achieving the high level of accuracy and precision required for clinical and pharmaceutical research. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of these compounds.
Principle of Internal Standard in LC-MS/MS
Caption: Principle of Internal Standard Correction.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norverapamil-d7 Analysis
Introduction
Norverapamil-d7 is the deuterated stable isotope-labeled internal standard for Norverapamil, the major active N-demethylated metabolite of Verapamil.[1] Verapamil is a widely used L-type calcium channel blocker for the treatment of cardiovascular disorders. Accurate and reliable quantification of Norverapamil in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. This compound serves as an ideal internal standard in mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, which ensures that it behaves similarly during sample preparation and analysis, thus correcting for any analyte loss or matrix effects.
These application notes provide detailed protocols for the extraction of this compound from biological samples, primarily human plasma, using various sample preparation techniques. The methodologies described are also applicable to the extraction of the non-labeled Norverapamil. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[2][3]
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. The most common methods for Norverapamil and, by extension, this compound, include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[4]
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol:
-
To 50 µL of human plasma, add the internal standard solution (this compound).[3]
-
Alkalinize the plasma sample by adding a suitable buffer, such as phosphate buffer (pH 9.0).[5]
-
Add 1 mL of an organic extraction solvent. Common solvents include a mixture of cyclohexane and dichloromethane.[5]
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data for LLE:
| Parameter | Value | Reference |
| Recovery | 84% - 108.1% | [3][5] |
| Sample Volume | 50 µL - 1 mL | [3][6] |
| Linearity Range | 1.0 - 250.0 ng/mL | [3] |
Experimental Workflow for LLE:
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.
Protocol:
-
Conditioning: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water or a suitable buffer.[6][7] Do not allow the cartridge to dry out.[8]
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).[9]
-
Washing: Wash the cartridge with a weak solvent to remove interferences. This could be a buffer solution or a mixture of water and a small amount of organic solvent.
-
Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data for SPE:
| Parameter | Value | Reference |
| Recovery | >85% | [7] |
| Reproducibility (CV%) | <13.1% | [7] |
| Linearity Range | 2.5 - 300 ng/mL | [7] |
Experimental Workflow for SPE:
Protein Precipitation (PPT)
PPT is a rapid and simple method for removing proteins from biological samples, which can interfere with the analysis.
Protocol:
-
To a known volume of plasma containing this compound, add a precipitating agent. Common agents include organic solvents like acetonitrile or methanol, or acidic solutions.[11] A typical ratio is 3 parts precipitant to 1 part plasma.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and internal standard.
-
The supernatant can either be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Quantitative Data for PPT:
While specific quantitative data for Norverapamil using PPT was not detailed in the provided search results, it is a common and effective technique for sample cleanup. Recovery is generally high, though it may be less clean than LLE or SPE.
Experimental Workflow for PPT:
Analytical Method: LC-MS/MS
Following sample preparation, the extract is analyzed by LC-MS/MS. A C18 or chiral analytical column is typically used for chromatographic separation.[4][7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Norverapamil and this compound.
Conclusion
The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, such as the required sensitivity, sample throughput, and the complexity of the biological matrix. LLE and SPE generally provide cleaner extracts and higher sensitivity, while PPT is a simpler and faster method. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction-high-performance liquid chromatography determination of verapamil and norverapamil enantiomers in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Verapamil in Plasma
Abstract
This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient recovery of verapamil from plasma samples. The described methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicological studies. This document provides a step-by-step experimental procedure, a summary of performance data, and a visual representation of the workflow to ensure accurate and reproducible quantification of verapamil in a laboratory setting.
Introduction
Verapamil is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] Accurate determination of its concentration in plasma is essential for monitoring therapeutic efficacy and ensuring patient safety. Liquid-liquid extraction is a classic and effective sample preparation technique that separates analytes from complex biological matrices based on their differential solubility in immiscible liquid phases. This method minimizes matrix effects and enhances the sensitivity and selectivity of subsequent analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[2][3] This protocol offers a reliable and validated approach for the extraction of verapamil from plasma.
Experimental Protocol
This protocol outlines a common liquid-liquid extraction procedure for verapamil from plasma, compiled from established methodologies.[4]
2.1. Materials and Reagents
-
Blank human or animal plasma
-
Verapamil standard solution
-
Internal Standard (IS) solution (e.g., Metoprolol, Carvedilol, or a deuterated analog of Verapamil)[2][5][6]
-
Organic extraction solvent (e.g., Ethyl Acetate, Acetonitrile, or a mixture of Cyclohexane-Dichloromethane)[4]
-
Basifying agent (e.g., Phosphate buffer, pH 9.0)[7] or Acidifying agent (e.g., 0.1 N HCl)[4]
-
Reconstitution solvent (typically the mobile phase used for chromatographic analysis)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
2.2. Sample Preparation
-
Thaw frozen plasma samples to room temperature.
-
Spike blank plasma with known concentrations of verapamil standard solution to prepare calibration curve standards and quality control (QC) samples.[4][5]
-
Pipette 0.5 mL of the plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.[4]
-
Add 100 µL of the internal standard solution to each tube (excluding blanks).
2.3. Liquid-Liquid Extraction Procedure
-
pH Adjustment:
-
Addition of Organic Solvent: Add 3 mL of the selected organic extraction solvent (e.g., ethyl acetate) to each tube.[4]
-
Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of verapamil from the aqueous plasma phase to the organic phase.[4]
-
Phase Separation: Centrifuge the tubes in a refrigerated centrifuge at 4500 rpm for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.[4]
-
Collection of Organic Layer: Carefully transfer 2 mL of the upper organic layer into a clean tube, being cautious not to disturb the aqueous layer or the protein interface.[4]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[4]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (or a suitable reconstitution solvent).[4] Vortex briefly to ensure the complete dissolution of the residue.
-
Final Centrifugation: Centrifuge the reconstituted sample at a high speed (e.g., 5000 x g) for 15 minutes at 4°C to pellet any remaining particulate matter.[5]
-
Analysis: Transfer the clear supernatant to an autosampler vial and inject an appropriate volume (e.g., 10 µL) into the analytical instrument (HPLC or LC-MS/MS) for quantification.[4]
Data Summary
The following table summarizes the quantitative data from various validated liquid-liquid extraction methods for verapamil in plasma.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Extraction Solvent | Cyclohexane-Dichloromethane | Ethyl Acetate | Acetonitrile | Not Specified |
| Recovery | ~84% | >97% (Total Recovery)[6] | 101.98 ± 2.76% | 92.12% (Verapamil), 89.58% (Norverapamil)[8] |
| Linearity Range | Not Specified | 0.5 - 185 µg/L[6] | 0.025 - 5.0 µg/mL | 1.00 - 500 ng/mL[2] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.025 µg/mL | 1.00 ng/mL[2] |
| Intra-day Precision | Not Specified | < 5.1%[2] | ≤ 3.68% | Not Specified |
| Inter-day Precision | Not Specified | < 5.8%[2] | ≤ 3.68% | Not Specified |
| Internal Standard | Not Specified | Deuterated Verapamil (D6)[6] | Carvedilol | Metoprolol[2] |
Visualized Workflow
The following diagram illustrates the key steps of the liquid-liquid extraction protocol for verapamil from plasma.
Caption: Workflow of the liquid-liquid extraction of verapamil from plasma.
Conclusion
The liquid-liquid extraction protocol presented in this application note is a robust and reliable method for the isolation of verapamil from plasma samples. The procedure, when followed diligently, yields high recovery and clean extracts suitable for sensitive and accurate quantification by modern analytical instrumentation. The provided data and workflow diagram serve as valuable resources for researchers in the fields of pharmacology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norverapamil-d7 Detection by Mass Spectrometry
Introduction
Norverapamil is the primary active N-demethylated metabolite of verapamil, a widely used calcium channel blocker for the treatment of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. Accurate quantification of verapamil and norverapamil in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as Norverapamil-d7, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based bioanalytical methods. These internal standards compensate for variations in sample preparation and matrix effects.
This document provides detailed application notes and protocols for the detection and quantification of this compound, typically used as an internal standard for the analysis of norverapamil, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This section outlines a typical experimental workflow for the analysis of norverapamil using this compound as an internal standard in a biological matrix like human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting norverapamil and its internal standard from plasma samples.[1][2]
-
Reagents and Materials:
-
Human plasma
-
Norverapamil and this compound stock solutions (e.g., in methanol)
-
Internal standard spiking solution (this compound in a suitable solvent)
-
Ammonium hydroxide solution (or other basifying agent)
-
Extraction solvent (e.g., a mixture of n-hexane and isopropanol)
-
Reconstitution solvent (compatible with the mobile phase)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette a known volume of plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small volume (e.g., 10 µL) of the this compound internal standard spiking solution to each plasma sample, except for the blank matrix samples.
-
Vortex the samples for approximately 30 seconds to ensure thorough mixing.
-
To basify the plasma, add a small volume of ammonium hydroxide solution and vortex briefly.
-
Add the extraction solvent (e.g., 1 mL of n-hexane:isopropanol), cap the tubes, and vortex vigorously for 5-10 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex the reconstituted samples to ensure the analytes are fully dissolved.
-
Transfer the samples to autosampler vials for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Parameters
The following are typical LC conditions for the separation of norverapamil and its internal standard.
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | A reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used. |
| Mobile Phase A | 0.1% Formic acid in water with a buffer such as ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |
| Gradient | A gradient elution is typically employed to ensure good separation and peak shape. The gradient can be optimized based on the specific column and analytes. |
| Flow Rate | Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min. |
| Column Temperature | Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times. |
| Injection Volume | 5-10 µL |
3. Mass Spectrometry (MS) Parameters
The following table summarizes the key mass spectrometry parameters for the detection of Norverapamil and this compound. The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion |
| Ion Spray Voltage | 4500-5500 V |
| Source Temperature | 400-550 °C |
| Curtain Gas | Nitrogen, typically set according to manufacturer's recommendations |
| Collision Gas | Argon, pressure optimized for fragmentation |
| Declustering Potential (DP) | Optimized for each compound, typically in the range of 60-100 V |
| Entrance Potential (EP) | ~10 V |
| Collision Cell Exit Potential (CXP) | Optimized for each compound, typically in the range of 10-15 V |
Quantitative Data
The following tables provide the specific MRM transitions and optimized parameters for Norverapamil and its deuterated internal standard, this compound.
Table 1: MRM Transitions and Optimized MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) (eV) |
| Norverapamil | 441.3 | 165.2 | 150-200 | 30-40 |
| 441.3 | 303.3 | 150-200 | 20-30 | |
| This compound | 448.3 | 165.2 | 150-200 | 30-40 |
| 448.3 | 310.3 | 150-200 | 20-30 |
Note: The optimal collision energy can vary between different mass spectrometer models and should be empirically determined.
Table 2: Example of LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the bioanalytical workflow.
Logical Relationship of Analytical Components
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Verapamil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of verapamil.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of verapamil?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, verapamil.[1][2][3] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] In complex biological matrices like plasma, endogenous components such as proteins, lipids, and salts are common causes of ion suppression.[2][4]
Q2: How can I detect ion suppression in my verapamil analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[1][5] This involves infusing a constant flow of a verapamil standard solution into the mass spectrometer while injecting a blank sample extract onto the LC column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[1] Another approach is the post-extraction spike method, where the response of verapamil in a standard solution is compared to its response when spiked into a blank matrix sample after extraction.[5]
Q3: Can the choice of ionization technique affect ion suppression for verapamil?
A3: Yes, the ionization technique can influence the degree of ion suppression. Electrospray ionization (ESI) is widely used but is often more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][6] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy to reduce interference.[1]
Troubleshooting Guides
Issue 1: Poor signal intensity and inconsistent results for verapamil.
This issue is often a primary indicator of ion suppression. The following steps can help troubleshoot and mitigate the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor verapamil signal intensity.
Recommended Actions:
-
Review Sample Preparation: Inadequate sample cleanup is a major cause of ion suppression.[2][7] Protein precipitation is a common and simple method but may not effectively remove all interfering matrix components.[1][5] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[1][2][5]
-
Optimize Chromatography: Co-elution of verapamil with matrix components leads to competition for ionization.[2] Modifying the chromatographic conditions to separate verapamil from these interferences is crucial. This can be achieved by:
-
Dilute the Sample: If the verapamil concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[5][10]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for verapamil (e.g., Verapamil-d6) can help compensate for ion suppression effects, as it will be affected similarly to the unlabeled analyte.[5][9]
Issue 2: High variability in quantitative results across different samples.
This can be caused by sample-to-sample variations in the matrix, leading to inconsistent ion suppression.
Recommended Actions:
-
Implement Robust Sample Preparation: As outlined in Issue 1, a consistent and effective sample preparation method is key. SPE, particularly mixed-mode or HybridSPE, can be very effective at removing phospholipids, a major source of ion suppression in plasma samples.[5]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3][7]
-
Standard Addition: For particularly complex or variable matrices, the method of standard addition can be used to accurately quantify verapamil by accounting for the specific matrix effects in each sample.[3]
Quantitative Data Summary
The choice of sample preparation technique significantly impacts the degree of ion suppression and, consequently, the recovery of verapamil.
| Sample Preparation Technique | Typical Recovery of Verapamil | Effectiveness in Reducing Ion Suppression | Reference |
| Protein Precipitation (PPT) | Variable, often lower | Least effective due to residual matrix components | [1][5] |
| Liquid-Liquid Extraction (LLE) | Good | More effective than PPT at removing interferences | [1][5] |
| Solid-Phase Extraction (SPE) | >90% | High, effectively removes many interfering compounds | [11][12] |
| HybridSPE/Phospholipid Removal | >97% | Very high, specifically targets phospholipids | [5][9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of verapamil from plasma using SPE.
Experimental Workflow for Verapamil Analysis:
Caption: General experimental workflow for verapamil analysis using SPE.
Materials:
-
Plasma samples
-
Verapamil-d6 internal standard solution
-
Methanol
-
Acetonitrile
-
Formic acid
-
Deionized water
-
SPE cartridges (e.g., C18)[12]
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Dilute with an acidic solution (e.g., 2% formic acid in water) to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute verapamil and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Verapamil
This is an example of a typical LC-MS/MS method for the analysis of verapamil.
Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).
-
Electrospray ionization (ESI) source operating in positive ion mode.[13]
LC Conditions:
-
Column: C18 column (e.g., Discovery C18, 50 x 2.1 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute verapamil. For example, starting at 5% B and increasing to 95% B over a few minutes.[8]
-
Injection Volume: 5 µL.[8]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Verapamil: Precursor ion (Q1) -> Product ion (Q3)
-
Verapamil-d6 (IS): Precursor ion (Q1) -> Product ion (Q3) (Specific mass transitions for verapamil and its internal standard should be optimized on the specific instrument being used.)
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
- 9. lcms.cz [lcms.cz]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma [imsear.searo.who.int]
- 12. Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Norverapamil-d7 Stability in Biological Samples
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Norverapamil-d7 in biological samples during storage. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.
-
-20°C: for short-term storage, stable for up to 1 month.
Always ensure the storage container is sealed tightly to prevent moisture degradation.
Q2: How stable is this compound in plasma and urine during storage?
While specific stability data for this compound in biological matrices is not extensively published, data from its non-deuterated counterpart, Verapamil, provides a strong indication of its stability profile due to their structural similarity. The stability of Verapamil in plasma has been evaluated under various conditions, and these can be used as a reliable guide.
Q3: What are the key stability concerns for this compound in biological samples?
There are three primary stability concerns to consider during the handling and storage of biological samples containing this compound:
-
Bench-Top Stability: Degradation that may occur when samples are left at room temperature on the laboratory bench before processing.
-
Freeze-Thaw Stability: The potential for degradation due to repeated cycles of freezing and thawing.
-
Long-Term Stability: The stability of the analyte in the matrix when stored frozen for an extended period.
Q4: Can I use this compound as an internal standard for quantifying Verapamil and Norverapamil?
Yes, this compound is a deuterated analog of Norverapamil and is an ideal internal standard for the quantification of Verapamil and its metabolite Norverapamil in biological fluids using methods like liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotopically labeled internal standards are preferred in bioanalysis as they have similar extraction recovery and ionization response to the analyte.
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of this compound in biological samples, potentially related to its stability.
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent recovery of this compound | Degradation during sample storage or handling. | Review storage conditions and handling procedures. Ensure samples are stored at appropriate temperatures and minimize time at room temperature. Verify the number of freeze-thaw cycles. |
| Inefficient extraction. | Optimize the sample extraction method (e.g., liquid-liquid extraction, solid-phase extraction, or protein precipitation). Ensure the pH of the sample is appropriate for the extraction solvent. | |
| High variability in results between replicates | Inconsistent sample handling. | Standardize all sample handling steps, including thawing time, vortexing, and extraction procedures. |
| Analyte instability in the autosampler. | If samples are left in the autosampler for an extended period, assess the autosampler stability of this compound in the processed sample matrix. | |
| Unexpected peaks or interferences in the chromatogram | Formation of degradation products. | Investigate potential degradation pathways. Ensure proper storage to minimize degradation. |
| Matrix effects. | Optimize the chromatographic method and sample cleanup procedure to minimize interferences from the biological matrix. |
Quantitative Stability Data
The following tables summarize the stability of Verapamil in rabbit plasma, which can be used as a proxy for the stability of this compound.
Table 1: Bench-Top Stability of Verapamil in Rabbit Plasma at Room Temperature
| Storage Duration (hours) | Low Quality Control (LQC) % Recovery | High Quality Control (HQC) % Recovery |
| 0 | 100.0 | 100.0 |
| 2 | 99.2 ± 2.8 | 101.5 ± 2.5 |
| 4 | 98.8 ± 3.1 | 100.8 ± 2.9 |
| 6 | 98.5 ± 3.2 | 100.1 ± 3.0 |
Data suggests stability for up to 6 hours at room temperature.[2]
Table 2: Freeze-Thaw Stability of Verapamil in Rabbit Plasma
| Number of Freeze-Thaw Cycles | Low Quality Control (LQC) % Recovery | High Quality Control (HQC) % Recovery |
| 1 | 97.5 ± 5.4 | 95.3 ± 6.1 |
| 2 | 94.2 ± 7.8 | 91.8 ± 8.5 |
| 3 | 85.9 ± 10.8 | 82.2 ± 14.6 |
Verapamil was found to be stable for up to three freeze-thaw cycles.[2]
Table 3: Long-Term Stability of Verapamil in Rabbit Plasma at -20°C
| Storage Duration (months) | Low Quality Control (LQC) % Recovery | High Quality Control (HQC) % Recovery |
| 1 | 96.7 ± 4.5 | 98.2 ± 5.3 |
| 2 | 92.1 ± 15.2 | 95.4 ± 6.9 |
| 3 | 88.5 ± 12.3 | 90.7 ± 16.2 |
Verapamil is stable for at least one month at -20°C. After two months, the precision for the LQC exceeded the acceptable limit, and by three months, both levels showed significant variability.[2]
Experimental Protocols
Protocol 1: Sample Collection and Handling for Stability Assessment
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Spiking: Spike the plasma with a known concentration of this compound.
-
Aliquoting: Aliquot the spiked plasma into multiple polypropylene tubes for stability testing at different conditions.
-
Storage: Store the aliquots at the desired temperatures (e.g., room temperature, -20°C, -80°C).
Protocol 2: Sample Extraction for LC-MS Analysis
This protocol describes a general protein precipitation method.
-
Thawing: Thaw the plasma samples at room temperature.
-
Aliquoting: Take a 100 µL aliquot of the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS system for analysis.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological samples.
Caption: Troubleshooting logic for addressing issues with this compound analysis.
References
Troubleshooting poor peak shape for Norverapamil-d7 in HPLC
Technical Support Center: Norverapamil-d7 HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of this compound. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you resolve common issues with poor peak shape, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is the deuterated form of Norverapamil, the major N-demethylated metabolite of Verapamil.[1] It is often used as an internal standard in pharmacokinetic studies. Understanding its chemical properties is crucial for developing a robust HPLC method. Norverapamil is a basic compound, which can influence its interaction with the stationary phase.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile | [2] |
| Molecular Formula | C₂₆H₂₉D₇N₂O₄ | [3] |
| Molecular Weight | Approximately 447.62 g/mol | [3] |
| Compound Type | Basic Compound | |
| Storage | Refrigerator (2-8°C) for long-term storage | [3] |
Q2: What is the most common cause of poor peak shape for this compound?
The most frequently encountered issue is peak tailing . This is primarily due to the basic nature of the this compound molecule, which can lead to secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[4]
Q3: My this compound peak is tailing. What are the immediate steps I should take?
If you observe peak tailing, consider the following primary causes and solutions:
-
Secondary Silanol Interactions: The basic amine groups on this compound can interact with active silanol groups on the column packing. To mitigate this, ensure your mobile phase is adequately buffered, typically at a pH between 3 and 7.[4] Adding a competitive base like triethylamine to the mobile phase can also help.
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[4] Try reducing the injection volume or diluting your sample.[5]
-
Mobile Phase pH: The pH of your mobile phase might be too close to the pKa of this compound. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa to ensure it is in a single ionic state.
Q4: I am observing peak fronting for this compound. What does this indicate?
Peak fronting, where the peak appears with a leading edge or "shark fin," is often caused by:
-
Sample Overload: Similar to tailing, injecting too high a concentration of the analyte can cause fronting.[6] The solution is to decrease the sample amount or use a column with a higher loading capacity.[5]
-
Incorrect Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in fronting.[7] Whenever possible, dissolve your sample in the mobile phase itself.[5]
Q5: Why is my this compound peak splitting into two or more peaks?
Peak splitting can be a complex issue with several potential causes:
-
Column Contamination or Void: If all peaks in your chromatogram are splitting, it may indicate a physical problem with the column, such as a blocked inlet frit or a void in the packing material at the head of the column.[6][7]
-
Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can cause the sample to precipitate on the column or travel unevenly, leading to split peaks.[8] Ensure your sample is fully dissolved and miscible with the mobile phase.
-
Co-elution: If only the this compound peak is splitting, it might be that an interfering compound is co-eluting. Try adjusting the mobile phase composition or gradient to improve resolution.
Troubleshooting Guides
This section provides a more in-depth, systematic approach to diagnosing and resolving poor peak shapes for this compound.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.[6]
Table 2: Troubleshooting Peak Tailing for this compound
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Secondary Interactions | Tailing is more pronounced for this compound (a basic compound) than for neutral compounds. | 1. Use a modern, high-purity, end-capped column to minimize available silanol groups.[4] 2. Adjust mobile phase pH to be 2 units away from the analyte's pKa. 3. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to mask silanol sites.[5] |
| Column Overload | Peak shape improves upon sample dilution or reduction of injection volume. | 1. Reduce the concentration of your sample. 2. Decrease the injection volume. |
| Column Contamination | Gradual degradation of peak shape over several injections. High backpressure may also be observed. | 1. Use a guard column to protect the analytical column.[4] 2. Flush the column with a strong solvent (see Protocol 2). |
| Extra-Column Volume | All peaks in the chromatogram are broad and tailing. | 1. Minimize the length and internal diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected. |
Guide 2: General Troubleshooting Workflow
A logical workflow can help efficiently identify the root cause of any peak shape issue. The following diagram illustrates a systematic approach to troubleshooting.
Caption: A logical workflow for diagnosing HPLC peak shape issues.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Basic Analytes
Proper mobile phase preparation is critical for achieving good peak shape with basic compounds like this compound.
Objective: To prepare a buffered mobile phase that minimizes secondary silanol interactions.
Materials:
-
HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)[8]
-
HPLC-grade water[4]
-
Buffer salt (e.g., Ammonium Acetate, Potassium Phosphate)
-
Acid/Base for pH adjustment (e.g., Formic Acid, Acetic Acid)
-
0.22 µm or 0.45 µm filter
Procedure:
-
Prepare Aqueous Buffer:
-
Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water to the desired concentration (e.g., 10-20 mM).
-
Adjust the pH of this aqueous solution using a calibrated pH meter. For this compound, a pH between 3 and 5 is often a good starting point to ensure the amine is protonated.
-
Crucially, always measure and adjust the pH of the aqueous portion before adding the organic solvent. [5]
-
-
Filter the Buffer: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates that could block the column frit.[4]
-
Mix Mobile Phase:
-
Measure the required volumes of the filtered aqueous buffer and the organic solvent separately.
-
Combine the aqueous and organic phases in the final mobile phase reservoir.
-
-
Degas the Mobile Phase: Degas the final mobile phase mixture using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from interfering with the pump and detector.[9]
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, a thorough flushing procedure can restore performance.
Objective: To remove strongly retained contaminants from the analytical column.
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.
-
Reverse the Column: Reverse the direction of flow through the column (connect the column outlet to the pump). This is more effective at dislodging particulates from the inlet frit. Warning: Only reverse columns that are specifically designated as reversible by the manufacturer.
-
Flushing Sequence: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each solvent.
-
Step 1: Buffered Mobile Phase (without buffer salts): Flush with the same aqueous/organic mixture but without the buffer salts to remove residual buffer.
-
Step 2: 100% Water (HPLC-grade): To remove any remaining salts.
-
Step 3: 100% Acetonitrile or Methanol: To remove non-polar compounds.
-
Step 4: Stronger Organic Solvent (if necessary): For highly retained contaminants, a stronger solvent like Isopropanol (IPA) may be used.
-
-
Re-equilibration: Once flushing is complete, return the column to its normal flow direction and re-equilibrate with the initial mobile phase for at least 10-15 column volumes, or until a stable baseline is achieved.[10]
Protocol 3: Sample Preparation and Solvent Selection
Objective: To prepare the this compound sample in a solvent that ensures good peak shape.
Procedure:
-
Solvent Selection:
-
Ideal Choice: The mobile phase of your HPLC method is the best solvent for your sample. This ensures complete compatibility.
-
Alternative: If solubility is an issue, choose a solvent that is weaker than or equal in elution strength to your mobile phase. For reversed-phase chromatography, this means a solvent with a higher water content than your mobile phase.
-
Avoid: Do not use a solvent that is much stronger (i.e., more organic) than the mobile phase, as this will lead to peak distortion, especially fronting.[7]
-
-
Sample Dilution: If you suspect sample overload, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. Observe if the peak shape improves with lower concentrations.[5]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the injector or column.
This technical guide is intended for research professionals and is based on established chromatographic principles. Always consult your instrument and column manufacturer's guidelines for specific operational parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Norverapamil D7 | 263175-44-6 | SynZeal [synzeal.com]
- 3. clearsynth.com [clearsynth.com]
- 4. mastelf.com [mastelf.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. acdlabs.com [acdlabs.com]
- 7. silicycle.com [silicycle.com]
- 8. bvchroma.com [bvchroma.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Norverapamil-d7 Internal Standard
Welcome to the technical support center for Norverapamil-d7 internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address response variability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (deuterated) version of norverapamil, the main metabolite of verapamil. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The key benefit of using a stable isotope-labeled IS is that it shares very similar physicochemical properties and chromatographic behavior with the unlabeled analyte (norverapamil).[4] This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response.[4][5]
Q2: I am observing significant variability in my this compound internal standard response. What are the potential causes?
Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several sources.[5][6] The primary causes can be categorized as follows:
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Sample Preparation Issues: Inconsistent sample handling, such as errors in pipetting the internal standard, improper vortexing, or variations in extraction efficiency, can lead to significant response differences.[4]
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Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer.[7][8] This effect can differ from sample to sample.
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LC-MS/MS System Instability: Fluctuations in the instrument's performance, including the autosampler, pumps, ion source, and mass analyzer, can cause signal drift and variability.[4][6]
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Internal Standard Solution Integrity: Degradation of the this compound stock or working solutions due to improper storage (e.g., exposure to light or elevated temperatures) can lead to a decreased response over time.
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Co-eluting Metabolites or Co-administered Drugs: Incurred samples may contain metabolites or other drugs that were not present in the calibration standards and quality control samples, leading to unexpected matrix effects.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of this compound Response Variability
If you are experiencing inconsistent this compound response, follow this systematic troubleshooting guide. The accompanying workflow diagram provides a visual representation of the decision-making process.
Step 1: Review Sample Preparation Procedures
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Action: Carefully review your sample preparation protocol. Ensure that the internal standard is added to all samples (except blanks) at the very beginning of the process.[5] Verify the accuracy and precision of all pipetting steps. Confirm that all samples are vortexed for a consistent duration to ensure thorough mixing.[4]
-
Rationale: Human error and inconsistencies in sample preparation are frequent sources of variability.[6]
Step 2: Investigate for Matrix Effects
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Action: To assess matrix effects, you can perform a post-extraction addition experiment.[8] Prepare two sets of samples: (A) extract blank matrix and then spike this compound post-extraction, and (B) a pure solution of this compound at the same concentration. Compare the response of set A to set B. A significant difference indicates the presence of ion suppression or enhancement.
-
Rationale: Matrix effects are a primary cause of response variability in LC-MS/MS and are caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte and internal standard.[7][8]
Step 3: Evaluate LC-MS/MS System Performance
-
Action: Inject a series of pure this compound solutions to check for system suitability. The peak area and retention time should be consistent across multiple injections. If not, investigate the autosampler, pump pressure, and ion source conditions.
-
Rationale: Instrument-related issues, such as inconsistent injection volumes or a dirty ion source, can lead to signal fluctuations.[4]
Step 4: Check Internal Standard Stability
-
Action: Prepare a fresh stock solution of this compound and compare its response to the one you are currently using.
-
Rationale: Degradation of the internal standard solution will lead to a systematically decreasing response.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. tandfonline.com [tandfonline.com]
Dealing with impurities in Norverapamil-d7 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Norverapamil-d7. Our aim is to help you identify, understand, and resolve common impurities and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic pathway for this compound?
A1: Based on established synthetic routes for Verapamil, the most probable pathway for this compound involves a multi-step process. The key steps include the alkylation of 3,4-dimethoxyphenylacetonitrile with a deuterated isopropyl source (e.g., isopropyl-d7 bromide) to form α-(isopropyl-d7)-3,4-dimethoxybenzeneacetonitrile. This intermediate is then condensed with a suitable N-substituted homoveratrylamine derivative to yield this compound. An alternative route described in some patents involves the demethylation of Verapamil-d7.
Q2: What are the common impurities I should expect in my this compound synthesis?
A2: Impurities in this compound can originate from starting materials, side reactions, or degradation.[1] Common impurities are analogous to those found in Verapamil synthesis and may include:
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Process-related impurities: Unreacted starting materials such as 3,4-dimethoxyphenylacetonitrile and homoveratrylamine derivatives.
-
Side-reaction products: Over-alkylation or under-alkylation products, and potential dimer impurities.
-
Degradation products: O-desmethyl and N-desmethyl derivatives of this compound.
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Isotopic impurities: Species with incomplete deuteration of the isopropyl group.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in this compound.[1][2] A reversed-phase HPLC system with UV detection is typically employed. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize the formation of degradation-related impurities, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction during the alkylation or condensation step. | Optimize reaction conditions (temperature, time, stoichiometry of reactants). Ensure the use of a strong base (e.g., sodium amide) in the condensation step to facilitate the reaction. |
| Poor quality of starting materials. | Verify the purity of 3,4-dimethoxyphenylacetonitrile and the deuterated isopropyl halide before use. | |
| Presence of Unreacted Starting Materials in the Final Product | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature for the condensation step. |
| Inefficient purification. | Employ chromatographic purification. Flash chromatography with an amine-modified stationary phase or the addition of a competing amine (e.g., triethylamine) to the mobile phase can be effective. | |
| Detection of an Impurity with a Lower Molecular Weight (Possible O/N-desmethyl impurity) | Presence of demethylating agents or harsh reaction conditions. | Use purified reagents and solvents. Avoid excessive heating during the synthesis and work-up. |
| Carry-over from starting materials. | Ensure the purity of the homoveratrylamine derivative used in the condensation step. | |
| Detection of an Impurity with a Higher Molecular Weight (Possible Dimer Impurity) | Side reactions occurring during the condensation step. | Control the stoichiometry of the reactants carefully. A slow, dropwise addition of the alkylating agent can minimize dimerization. |
| Incomplete Deuteration of the Isopropyl Group | Impure deuterated starting material. | Use a high-purity source of isopropyl-d7 bromide or iodide. |
| H/D exchange during the reaction. | Use aprotic solvents and anhydrous reaction conditions to minimize the potential for hydrogen-deuterium exchange. |
Experimental Protocols
General Protocol for Impurity Analysis by HPLC
This protocol is a general guideline and may require optimization for your specific system.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.
-
Sample Preparation: Dissolve a known concentration of your this compound sample in the mobile phase.
Purification Protocol: Flash Chromatography
-
Stationary Phase: Silica gel or amine-functionalized silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol). The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing for amine compounds on standard silica gel.
-
Detection: UV or TLC analysis of fractions.
Data Presentation
Table 1: Common Impurities in Verapamil Synthesis (Analogous to this compound)
| Impurity Name | Typical Origin | Analytical Method for Detection |
| 3,4-Dimethoxyphenylacetonitrile | Starting Material | HPLC, GC-MS |
| Homoveratrylamine derivative | Starting Material | HPLC, LC-MS |
| O-desmethyl-Norverapamil-d7 | Degradation/Side-reaction | HPLC, LC-MS |
| N-desmethyl-Norverapamil-d7 | Degradation/Side-reaction | HPLC, LC-MS |
| Dimer Impurity | Side-reaction | HPLC, LC-MS |
| Incompletely Deuterated Norverapamil | Isotopic Impurity in Starting Material | Mass Spectrometry |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Formation pathways of common impurities in this compound synthesis.
Caption: A logical workflow for troubleshooting impurities in this compound synthesis.
References
Quality control procedures for Norverapamil-d7 standard solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norverapamil-d7 standard solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterium-labeled form of Norverapamil, which is the major active metabolite of Verapamil. It is primarily used as an internal standard in analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of Verapamil and Norverapamil in biological samples.[1][2][3] The deuterium labeling provides a distinct mass signature that allows it to be differentiated from the unlabeled analyte, ensuring accurate quantification.
Q2: How should I store my this compound standard solution?
Proper storage is crucial to maintain the integrity of your standard solution. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Always ensure the container is sealed tightly to prevent evaporation and moisture ingress.[4] For short-term use, solutions can be kept at 2-8°C.[5][6]
Q3: What is the typical purity of a this compound standard?
Commercial this compound standards are generally supplied with a high degree of purity. For example, some suppliers specify a purity of 96.29% by HPLC or a minimum purity of 98.00%.[5][7] Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your lot.
Q4: In what solvent should I dissolve this compound?
The solubility of this compound can vary. While specific instructions should be on the product's CoA, methanol is a common solvent for preparing stock solutions of similar compounds.[3] If using water as the solvent for stock solutions, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No peak or very low signal for this compound in LC-MS/MS analysis. | 1. Incorrect storage: The standard may have degraded due to improper storage conditions. 2. Precipitation: The compound may have precipitated out of solution, especially at low temperatures. 3. Instrumental issue: Problems with the mass spectrometer or liquid chromatography system. 4. Incorrect m/z transition: The mass spectrometer is not monitoring the correct parent and daughter ions for this compound. | 1. Verify storage: Check the storage temperature and duration against the recommended conditions (-80°C for 6 months, -20°C for 1 month).[4] 2. Ensure solubility: Gently warm the solution to room temperature and vortex to redissolve any precipitate. 3. Check instrument performance: Run a system suitability test with a known standard to ensure the instrument is functioning correctly. 4. Confirm m/z values: Verify the precursor and product ion m/z values for this compound from the literature or the supplier's documentation. |
| High variability in replicate injections of the standard solution. | 1. Incomplete dissolution: The standard may not be fully dissolved in the solvent. 2. Adsorption: The analyte may be adsorbing to the vial or other components of the autosampler. 3. Injector issue: Inconsistent injection volumes from the autosampler. | 1. Improve dissolution: Sonicate the solution for 5-10 minutes to ensure complete dissolution. 2. Use appropriate vials: Employ silanized glass or polypropylene vials to minimize adsorption. 3. Maintain autosampler: Perform routine maintenance on the autosampler, including cleaning the injection needle and checking for leaks. |
| Presence of unexpected peaks in the chromatogram. | 1. Contamination: The solvent or glassware may be contaminated. 2. Degradation: The standard may have degraded into other compounds. 3. Isotopic impurity: The standard may contain impurities from the synthesis process. | 1. Use high-purity solvents: Prepare fresh solutions using HPLC or LC-MS grade solvents and thoroughly cleaned glassware. 2. Assess stability: Analyze an older and a freshly prepared standard solution to check for degradation products. 3. Consult CoA: Review the Certificate of Analysis for information on potential impurities. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
This protocol outlines the procedure for preparing stock and working standard solutions of this compound for use as an internal standard.
Materials:
-
This compound powder
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound powder.
-
Quantitatively transfer the powder to a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the powder.
-
Once dissolved, bring the solution to volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
-
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (e.g., a mixture of mobile phase components).
-
Vortex the solution to ensure it is well-mixed.
-
Protocol 2: Quality Control Check of this compound Standard Solution by HPLC-Fluorescence
This protocol describes a method to verify the identity and purity of a this compound standard solution using HPLC with fluorescence detection.
Instrumentation and Conditions:
-
HPLC System: With fluorescence detector
-
Column: Novapak C18, 4 µm, 250 x 4.6 mm[8]
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (70:30 v/v), pH adjusted to 3 with phosphoric acid[8]
-
Flow Rate: 1 mL/min[8]
-
Fluorescence Detection: Excitation λ = 280 nm, Emission λ = 320 nm[8]
-
Injection Volume: 100 µL[8]
Procedure:
-
Prepare a working standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution onto the column.
-
Record the chromatogram and determine the retention time and peak area of this compound.
-
Assess the purity by observing the presence of any additional peaks.
Visualizations
Caption: Workflow for this compound Standard Preparation and QC.
Caption: Troubleshooting Logic for Low Signal of this compound.
References
- 1. Norverapamil D7 | 263175-44-6 | SynZeal [synzeal.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. brieflands.com [brieflands.com]
Technical Support Center: Norverapamil-d7 Carryover in LC-MS Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Norverapamil-d7 carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a deuterium-labeled form of Norverapamil, the N-demethylated metabolite of Verapamil.[1][2] It is commonly used as an internal standard (IS) in LC-MS methods for the quantitative analysis of Verapamil and Norverapamil in biological samples.[3][4] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.
Q2: What is carryover in the context of LC-MS analysis?
Carryover is a specific type of contamination where a small amount of an analyte from a previous injection appears in a subsequent analysis.[5] This can lead to inaccurate quantification, especially for low-concentration samples. In the case of this compound, carryover can compromise the accuracy of the pharmacokinetic data being generated.
Q3: What are the common causes of this compound carryover?
Carryover of this compound, like many pharmaceutical compounds, can stem from several sources within the LC-MS system. These include:
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Autosampler: Residue can be left in the injection needle, syringe, sample loop, or on the rotor seals and stators of the injection valve.[6][7]
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LC Column: The analytical column, and particularly the guard column, can retain the analyte, which then slowly leaches out in subsequent runs.[7][8]
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Tubing and Fittings: Improperly seated tubing connections can create dead volumes where the sample can be trapped.
-
Ion Source: Contamination of the ion source in the mass spectrometer can also contribute to background signals that may be mistaken for carryover.[7]
Q4: How can I differentiate between carryover and mobile phase contamination?
A systematic approach involving strategic injections of blank samples can help distinguish between carryover and contamination of the mobile phase.[6] True carryover will show a decreasing signal in sequentially injected blanks, while contamination will result in a relatively constant signal across all blank injections.[6]
Troubleshooting Guides
Initial Assessment of this compound Carryover
If you suspect this compound carryover, the first step is to confirm and quantify the issue.
Experimental Protocol: Carryover Assessment
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High Concentration Injection: Inject a high concentration standard of this compound.
-
Blank Injections: Immediately following the high concentration standard, inject a series of at least three to five blank samples (e.g., mobile phase or the matrix without the analyte).
-
Data Analysis: Analyze the chromatograms of the blank injections for the presence of the this compound peak at the expected retention time.
-
Quantification: If a peak is present, calculate the carryover percentage using the following formula:
Carryover (%) = (Peak Area in Blank / Peak Area of High Concentration Standard) x 100
A common acceptance criterion for carryover is that it should not exceed 20% of the peak area of the lower limit of quantitation (LLOQ).[6]
Systematic Troubleshooting of this compound Carryover
Once carryover is confirmed, a systematic approach is necessary to identify and eliminate the source.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound carryover.
Troubleshooting Steps and Solutions
| Potential Source | Troubleshooting Step | Recommended Solution(s) |
| Autosampler | Inject a blank after modifying the needle wash method (e.g., increasing volume, using a stronger solvent). | - Optimize the needle wash solvent. A mixture of isopropanol, methanol, and acetone (1:1:1) followed by a water/methanol wash can be effective.[9]- Increase the volume and duration of the needle wash.- Inspect and clean or replace the injector rotor seal and stator.[6] |
| LC Column | Remove the column and replace it with a zero-dead-volume union, then inject a blank. If carryover disappears, the column is the source.[10] | - Implement a more rigorous column wash at the end of each run. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[8]- Replace the guard column, as it is a common site for analyte retention.[7]- If the analytical column is old or has been exposed to many samples, consider replacing it. |
| System Plumbing | Inspect all tubing connections for proper seating. | - Ensure all fittings are properly tightened to avoid dead volumes.- Use shorter, smaller diameter tubing where possible to minimize system volume.[11] |
| Mobile Phase | Prepare fresh mobile phases and blank solutions. | - Use high-purity, LC-MS grade solvents and additives to prevent contamination.[12] |
| Ion Source | If carryover persists after troubleshooting the LC system, inspect and clean the ion source. | - Follow the manufacturer's protocol for cleaning the ion source components (e.g., cone, transfer tube, capillary).[7] |
Experimental Protocol: Isolating the Source of Carryover
This protocol systematically removes components of the LC system to pinpoint the origin of the this compound carryover.
-
Baseline Carryover: First, establish the baseline level of carryover by injecting a high concentration standard followed by a blank with the complete LC-MS system.
-
Column Removal: Remove the analytical and guard columns and replace them with a zero-dead-volume union. Repeat the injection sequence. A significant reduction in carryover points to the column as a primary contributor.[7]
-
Autosampler Bypass (if possible): If your system allows, bypass the autosampler and manually inject a blank. If carryover is eliminated, the autosampler is the likely source.
-
Component Inspection: If the source is localized to the autosampler, systematically inspect and clean or replace the needle, sample loop, and injection valve seals.
Analytical Workflow Diagram
Caption: A typical bioanalytical workflow using this compound.
By following these structured troubleshooting guides and protocols, researchers can effectively identify and mitigate this compound carryover, ensuring the accuracy and reliability of their LC-MS data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound HCl | D591-d7 HCl | Calcium channel blocker |TargetMol [targetmol.com]
- 3. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 11. restek.com [restek.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Verapamil Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the calcium channel blocker verapamil, the choice of an appropriate internal standard is a critical determinant of method accuracy and reliability. This guide provides a comparative overview of bioanalytical methods for verapamil, with a focus on the validation parameters of methods utilizing the deuterated internal standard Norverapamil-d7 and common alternatives.
The validation of a bioanalytical method is a cornerstone of drug development, ensuring that the data generated is reliable and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for this process. These guidelines mandate the evaluation of key parameters including selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte and internal standard.
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest, co-elute in close proximity without causing interference, and compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte. However, other structurally similar compounds like propranolol and metoprolol have also been employed as internal standards in verapamil bioanalysis.
This guide will delve into the experimental data and protocols for bioanalytical methods using these different internal standards, providing a framework for researchers to make informed decisions for their specific analytical needs.
Comparative Analysis of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Below is a comparison of methods utilizing this compound, Propranolol, and Metoprolol as internal standards for the quantification of verapamil.
| Validation Parameter | Method with this compound (Hypothetical Data) | Method with Propranolol | Method with Metoprolol |
| Linearity Range | 1 - 1000 ng/mL | 1.232 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1.232 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 15% | < 12% |
| Accuracy (% Bias) | Within ±10% | Within ±15% | Within ±10% |
| Mean Recovery | > 85% | 82.50% | > 90% |
| Matrix Effect | Minimal and compensated by IS | Not explicitly reported | Minimal and compensated by IS |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable | Stable |
Note: The data for the method with this compound is presented as a hypothetical example based on typical performance characteristics of stable isotope-labeled internal standards, as specific, detailed validation reports were not publicly available within the scope of the search. The data for methods using propranolol and metoprolol are compiled from various published studies.
Experimental Protocols
A robust bioanalytical method relies on a well-defined experimental protocol. The following outlines a typical workflow for the quantification of verapamil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A precise volume of plasma (e.g., 100 µL) is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: A known concentration of the internal standard (this compound, propranolol, or metoprolol) in a suitable solvent is added to each plasma sample.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile or methanol, is added to the samples to remove proteins. The mixture is vortexed and then centrifuged.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system equipped with a suitable analytical column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate verapamil and the internal standard from endogenous plasma components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both verapamil and the internal standard are monitored for quantification.
Visualizing the Workflow
To illustrate the logical flow of a bioanalytical method validation process, the following diagram is provided.
Caption: Workflow for Bioanalytical Method Validation.
Signaling Pathway of Verapamil's Action
Verapamil exerts its therapeutic effect by blocking L-type calcium channels, primarily in the cardiovascular system. The following diagram illustrates this signaling pathway.
Caption: Mechanism of Action of Verapamil.
Cross-validation of verapamil assays between different laboratories
For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of analytical methods across different laboratories is paramount. This guide provides a framework for the cross-validation of verapamil assays, offering a comparative overview of common analytical techniques and their performance characteristics. By establishing a robust cross-validation protocol, laboratories can ensure data integrity and comparability, which is crucial for multi-site clinical trials and collaborative research.
Comparative Performance of Verapamil Assays
The accurate quantification of verapamil, a calcium channel blocker, is essential for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] Various analytical methods are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[4][5] The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
Below is a summary of performance characteristics for different verapamil assay methods as reported in the literature. These values can serve as a benchmark when establishing acceptance criteria for an inter-laboratory cross-validation study.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS | Spectrophotometry |
| Linearity Range | 0.50-18.00 µg/mL[6] | 1.0-450 ng/mL[7] | 1.00-500 ng/mL[8] | 12.5-187.5 µg/mL[9] |
| Limit of Detection (LOD) | 0.008 µg/mL[6] | 0.924 ng/mL[10] | ~0.06 ng/mL | 0.97 µg/mL[2] |
| Limit of Quantification (LOQ) | N/A | 3.080 ng/mL[10] | 1.00 ng/mL[8] | N/A |
| Intra-day Precision (%RSD) | < 2.0% | < 11.6%[7] | < 5.1%[8] | 0.13-0.91% |
| Inter-day Precision (%RSD) | N/A | < 11.6%[7] | < 5.8%[8] | 0.25-1.20% |
| Accuracy/Recovery (%) | > 98% | 92.3-98.2%[7] | 92.9-103.1%[8] | N/A |
Note: The values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions. N/A indicates that the data was not available in the cited sources.
Experimental Protocol for Inter-Laboratory Cross-Validation
The following protocol outlines a systematic approach to conducting a cross-validation study for a verapamil assay between a sending and a receiving laboratory.
Objective: To verify that a given analytical method for verapamil produces comparable results across different laboratories.
1. Pre-study Preparation:
-
Method Transfer: The sending laboratory provides the receiving laboratory with a detailed, validated standard operating procedure (SOP) for the verapamil assay.
-
Reagent and Standard Qualification: Both laboratories must use well-characterized reference standards for verapamil and any internal standards. All critical reagents should be of the same grade.
-
Analyst Training: The analyst(s) at the receiving laboratory should be thoroughly trained on the SOP.
2. Sample Preparation and Analysis:
-
Sample Sets: A minimum of two sets of samples should be prepared by the sending laboratory:
-
Validation Samples: Spiked plasma or serum samples at a minimum of three concentration levels (low, medium, and high quality control levels).
-
Incurred Samples: A set of samples from a previous study, if available, to assess performance with real-world specimens.
-
-
Blinding and Shipment: Samples should be blinded and shipped on dry ice to the receiving laboratory. A corresponding set should be retained by the sending laboratory for parallel analysis.
-
Analysis: Both laboratories should analyze the samples within a pre-defined timeframe.
3. Acceptance Criteria:
-
The results from the receiving laboratory should be compared against those from the sending laboratory.
-
A common acceptance criterion is that at least two-thirds of the samples should have a concentration within ±20% of the mean value obtained by both laboratories.
Methodology for a Representative HPLC-UV Assay
This section provides a detailed methodology for a typical HPLC-UV assay for verapamil, which can be used as a basis for the cross-validation protocol.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Triethylamine.
-
Water (HPLC grade).
-
Verapamil Hydrochloride reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, water, and triethylamine (e.g., 70:30:0.2, v/v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.
Visualizing the Cross-Validation Workflow and Verapamil's Signaling Pathway
To better illustrate the processes involved, the following diagrams outline the inter-laboratory cross-validation workflow and the signaling pathway of verapamil.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application [mdpi.com]
- 8. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
- 10. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Norverapamil-d7 and Other Internal Standards for Verapamil Quantification
In the realm of bioanalytical research and drug development, the precise quantification of therapeutic agents is paramount. For a compound like Verapamil, a widely used calcium channel blocker, accurate measurement in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, as it effectively compensates for variability during sample preparation and analysis.[1][2] Norverapamil-d7, a deuterated form of Verapamil's primary active metabolite, is a commonly employed internal standard. This guide provides a comprehensive comparison of this compound with other internal standards used for Verapamil analysis, supported by experimental data and detailed protocols.
Principle of Isotope Dilution Mass Spectrometry
Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest (Verapamil) but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of any analyte loss or signal suppression/enhancement, leading to highly precise and accurate quantification.
Comparison of Internal Standards for Verapamil Analysis
The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. The ideal internal standard should co-elute with the analyte and exhibit similar extraction recovery and ionization characteristics. For Verapamil, several options have been utilized, including its deuterated analog (Verapamil-d6 or -d7), its deuterated metabolite (this compound), and structurally similar but non-isotopically labeled compounds (e.g., Gallopamil).
This guide focuses on the comparison between deuterated internal standards, as they represent the most rigorous approach. The following table summarizes key performance parameters for Norverapamil-d6 and Verapamil-d6, which are analytically comparable to their -d7 counterparts, based on published validation data.
| Parameter | Norverapamil-d6[2] | Verapamil-d6[3] | Performance Insight |
| Analyte(s) Quantified | (R)- and (S)-Verapamil, (R)- and (S)-Norverapamil | Verapamil and Norverapamil | Both are suitable for the quantification of Verapamil and its primary metabolite. Norverapamil-d6 is particularly advantageous when both parent and metabolite are being quantified. |
| Matrix | Human Plasma | Human Plasma | Both have been validated in human plasma, a common matrix for pharmacokinetic studies. |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | The choice of extraction method can influence recovery, but both internal standards perform well with common techniques. |
| Absolute Recovery (%) | 91.1 - 108.1% | >97% | Both internal standards exhibit high and consistent recovery, indicating minimal loss during sample preparation. |
| Matrix Factor | 0.96 - 1.07 | Not explicitly reported, but low matrix effect was noted. | A matrix factor close to 1 indicates minimal ion suppression or enhancement, a critical factor for accuracy. Norverapamil-d6 demonstrates excellent performance in mitigating matrix effects. |
| Precision (%RSD) | < 8.7% (intra- and inter-day) | Not explicitly reported for the IS, but the overall method showed high precision. | Low relative standard deviation demonstrates the high reproducibility of the analytical method using these internal standards. |
| Accuracy (% Bias) | Within ±15% of nominal concentrations | Not explicitly reported for the IS, but the overall method showed high accuracy. | High accuracy ensures the measured concentration reflects the true concentration of the analyte in the sample. |
Key Considerations:
-
Metabolic Stability: Norverapamil is a metabolite of Verapamil. Using this compound as an internal standard can be particularly advantageous as it may better mimic the metabolic fate of the analyte if any in-source fragmentation or instability occurs.
-
Commercial Availability: The availability and cost of the internal standard are practical considerations for any laboratory. Both Verapamil-d7 and this compound are commercially available from various suppliers.
-
Chromatographic Separation: Ideally, the internal standard should have a slightly different retention time from the analyte to avoid any potential for cross-interference, although co-elution is common and acceptable with mass spectrometric detection.
Experimental Protocols
The following are representative experimental protocols for the quantification of Verapamil in human plasma using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction using Norverapamil-d6) [2]
-
To 50 µL of human plasma, add the internal standard solution (D6-Norverapamil).
-
Vortex mix for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions [2]
-
LC System: Agilent 1200 Series HPLC
-
Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.05% trifluoroacetic acid in water:acetonitrile (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Verapamil: m/z 455.3 → 165.2
-
Norverapamil: m/z 441.3 → 165.2
-
Norverapamil-d6: m/z 447.3 → 165.2
-
Visualizations
Logical Workflow for Bioanalytical Method Development
Caption: Bioanalytical workflow for Verapamil quantification.
Verapamil Signaling Pathway
References
- 1. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
A Comparative Guide to Verapamil Quantification: Evaluating the Role of Norverapamil-d7 in Accuracy and Precision
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of verapamil is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of internal standard is a critical factor influencing the reliability of bioanalytical methods. This guide provides an objective comparison of the performance of Norverapamil-d7 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative analysis, particularly in complex matrices like plasma, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. An ideal IS mimics the analyte's chemical and physical properties, ensuring that any loss during extraction or fluctuation in ionization efficiency is accounted for, thereby improving the accuracy and precision of the measurement. Deuterated analogs of the analyte, such as this compound, are often considered the "gold standard" as they co-elute with the analyte and have nearly identical ionization efficiencies, differing only in mass.
Comparative Analysis of Accuracy and Precision
The following tables summarize the accuracy and precision data from various studies on verapamil quantification, highlighting the performance of methods using a deuterated internal standard (as a close surrogate for this compound) against those employing other commonly used internal standards.
Table 1: Accuracy of Verapamil Quantification Methods
| Analytical Method | Internal Standard | Concentration Levels (ng/mL) | Accuracy (% Bias or % Recovery) | Reference |
| LC-MS/MS | D6-Norverapamil | 1.0 - 250.0 | 91.1% to 108.1% (Absolute Recovery) | [1] |
| LC-MS/MS | Metoprolol | 1.00 - 500 | 92.9% to 103.1% | [2][3] |
| RP-HPLC-UV | Carvedilol | 0.025 - 5.0 (µg/mL) | ≥98.96 ± 2.68% | [4][5] |
| LC-MS/MS | Diltiazem | 5.0 - 500.0 | 87.1% to 106.6% | [6] |
| HPLC-Fluorescence | Propranolol | Not Specified | 82.50% (Recovery of IS) | [7][8] |
Table 2: Precision of Verapamil Quantification Methods
| Analytical Method | Internal Standard | Concentration Levels (ng/mL) | Intra-day Precision (%RSD/%CV) | Inter-day Precision (%RSD/%CV) | Reference |
| LC-MS/MS | Metoprolol | 1.00 - 500 | < 5.1% | < 5.8% | [2][3] |
| RP-HPLC-UV | Carvedilol | 0.025 - 5.0 (µg/mL) | ≤3.68% | ≤3.68% | [4][5] |
| LC-MS/MS | Diltiazem | 5.0 - 500.0 | -4.89% to -2.15% (RE%) | -4.18% to -1.48% (RE%) | [6] |
| HPLC-Fluorescence | Not Specified | Not Specified | Very good precision reported | Not Specified | [7][8] |
| GC and HPLC | D517 | 1 - 500 | Similar for both procedures | Slightly higher for GC | [9] |
From the data, it is evident that methods employing a deuterated internal standard, represented here by D6-Norverapamil, demonstrate excellent recovery, which is a key indicator of accuracy.[1] The LC-MS/MS method with Metoprolol also shows high accuracy and precision.[2][3] The RP-HPLC-UV method using Carvedilol as an internal standard also provides impressive accuracy and precision.[4][5]
Experimental Workflows and Methodologies
The choice of analytical technique and the specifics of the experimental protocol are crucial for achieving reliable results. Below are detailed workflows for verapamil quantification using different internal standards.
Logical Relationship in Method Comparison
Caption: Comparison of internal standards and analytical methods for verapamil quantification.
Experimental Workflow: Verapamil Quantification using a Deuterated Internal Standard (LC-MS/MS)
This workflow is based on a method using D6-verapamil and D6-norverapamil, which serves as a close proxy for a method using this compound.[1]
Caption: LC-MS/MS workflow for verapamil quantification with a deuterated internal standard.
Detailed Protocol:
-
Sample Preparation: To 50 µL of human plasma, the deuterated internal standards (D6-verapamil and D6-norverapamil) are added.
-
Extraction: The analytes and internal standards are extracted from the plasma using a liquid-liquid extraction procedure.
-
Chromatography: The separation is achieved on a Chiralcel OD-RH (150 × 4.6 mm, 5 µm) analytical column. The mobile phase consists of 0.05% trifluoroacetic acid in water–acetonitrile (70:30, v/v).[1]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) and positive ion modes.[1]
Experimental Workflow: Verapamil Quantification using a Non-Deuterated Internal Standard (RP-HPLC-UV)
This workflow is based on a method using carvedilol as the internal standard.[4][5]
Caption: RP-HPLC-UV workflow for verapamil quantification with carvedilol as the internal standard.
Detailed Protocol:
-
Sample Preparation: An internal standard, carvedilol, is added to the rabbit plasma samples.
-
Extraction: Proteins are precipitated from the plasma samples.
-
Chromatography: The analysis is performed on a C-18 stationary phase (5 μ, 250 × 4.6 mm) using a mobile phase of acetonitrile/0.1% tetrahydrofuran in water (80:20, v/v) at a flow rate of 1 mL/min.[4][5]
-
Detection: The concentration of verapamil is determined using a UV detector.[4][5]
Conclusion
The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS is the preferred method for the quantification of verapamil in biological matrices. This approach generally yields the highest accuracy and precision due to the near-identical chemical and physical properties of the analyte and the internal standard. However, other methods, such as RP-HPLC with a suitable internal standard like carvedilol, can also provide reliable and accurate results and may be a more accessible alternative for laboratories without mass spectrometry capabilities.[4][5] The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the available instrumentation, and the complexity of the sample matrix.
References
- 1. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of verapamil concentrations in plasma by gas chromatography and high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Analytical Methods for Verapamil Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of verapamil, a widely used calcium channel blocker. The selection of an appropriate analytical technique is critical for accurate and reliable measurement of verapamil in pharmaceutical formulations and biological matrices during drug development, quality control, and pharmacokinetic studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical methods for verapamil quantification, offering a clear comparison to aid in method selection.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Pharmaceutical Dosage Forms | 0.025 - 50 µg/mL[1] | 10 ng/mL[1] | - |
| HPLC-Fluorescence | Pharmaceutical Dosage Forms | 0.0008 - 20 µg/mL[1] | 750 pg/mL[1] | - |
| Human Plasma | - | 2 ng/mL[2] | - | |
| RP-HPLC-UV | Rabbit Plasma | 0.025 - 5 µg/mL[3] | - | 0.025 µg/mL[3] |
| LC-MS/MS | Human Plasma | 1.00 - 500 ng/mL[4][5] | - | 1.00 ng/mL[4] |
| Rat Plasma (enantiomers) | 0.5 - 500 ng/mL[6] | - | 0.5 ng/mL[6] | |
| Caco-2 Cell Monolayers | 1 - 100 ng/mL[7] | - | - | |
| UV-Vis Spectrophotometry (Oxidation with Chloramine-T) | Pharmaceutical Formulations | 0 - 340 µg/mL[8] | - | - |
| UV-Vis Spectrophotometry (Reaction with N-bromosuccinimide) | Pharmaceutical Formulations | 10.0 - 200.0 µg/mL[9][10] | - | - |
| UV-Vis Spectrophotometry (Condensation with Bromokresol Green) | Tablets | 1.9648 - 4.4208 mg/100mL[11] | - | - |
| UV-Vis Spectrophotometry (Oxidation with Potassium Metaperiodate) | Drug Formulations | 12.5 - 187.5 µg/mL[12] | - | - |
| UV-Vis Spectrophotometry (Ion-pair with Tropaeolin 000 No. 1) | Drug Formulations | 2.0 - 30.0 µg/mL[12] | - | - |
| Electrochemiluminescence Sensor | - | 1.0 × 10⁻⁷ - 1.0 × 10⁻⁴ mol/L[13] | 7.00 × 10⁻⁹ mol/L[13] | - |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of verapamil in pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]
Reagents:
-
Acetonitrile (HPLC grade).
-
0.1% Tetrahydrofuran (THF) in water.[3]
-
Verapamil hydrochloride reference standard.
-
Internal Standard (IS): Carvedilol.[3]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% THF in water (80:20, v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection Wavelength: 278 nm.[14]
-
Injection Volume: 50 µL.[14]
-
Column Temperature: 25°C.[14]
Sample Preparation (for rabbit plasma):
-
Prepare a stock solution of verapamil hydrochloride and carvedilol (IS).
-
Spike drug-free rabbit plasma with the stock solution to prepare calibration standards and quality control samples.[3]
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying verapamil in biological matrices like human plasma.
Instrumentation:
Reagents:
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.[4]
-
Verapamil hydrochloride reference standard.
-
Internal Standard (IS): Metoprolol.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Methanol-water (70:30, v/v) with 12 mM formic acid.[4][5]
-
Flow Rate: 1.25 mL/min.[5]
-
Ionization Mode: Positive ion electrospray ionization (ESI).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (Metoprolol).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.[4]
UV-Visible Spectrophotometry
A simple and cost-effective method for the determination of verapamil in pharmaceutical formulations. This example uses N-bromosuccinimide as an oxidizing agent.
Instrumentation:
-
UV-Visible Spectrophotometer.
Reagents:
-
N-bromosuccinimide.
-
Perchloric acid.[9]
-
Verapamil hydrochloride reference standard.
Procedure:
-
Prepare a standard stock solution of verapamil hydrochloride.
-
In a series of volumetric flasks, add varying aliquots of the standard solution.
-
Add N-bromosuccinimide and perchloric acid.
-
Allow the reaction to proceed at room temperature, leading to the formation of a yellow-colored product.[9]
-
Dilute to volume with distilled water.
-
Measure the absorbance at the wavelength of maximum absorption (around 415 nm) against a reagent blank.[9]
-
Construct a calibration curve of absorbance versus concentration.
Sample Preparation (for tablets):
-
Weigh and powder twenty tablets.
-
Dissolve a quantity of the powder equivalent to a known amount of verapamil hydrochloride in a suitable solvent.
-
Filter the solution.
-
Dilute the filtrate to a suitable concentration and analyze as described above.
Visualized Workflow
The following diagram illustrates a typical workflow for the quantification of verapamil using a chromatographic method like HPLC or LC-MS/MS.
Caption: General workflow for verapamil quantification by chromatography.
References
- 1. High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase after SPE: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]
- 8. Spectrophotometric determination of verapamil hydrochloride in drug formulations with chloramine-T as oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. scienceasia.org [scienceasia.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
The Decisive Advantage: Norverapamil-d7 as a Deuterated Internal Standard in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of an internal standard is a cornerstone of robust analytical assays, especially in complex biological matrices. This guide provides a comprehensive comparison of the advantages of using a deuterated internal standard, specifically Norverapamil-d7, over non-deuterated alternatives in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Mitigating the Matrix Effect: The Core Challenge
Biological samples such as plasma, serum, and urine are complex mixtures containing numerous endogenous and exogenous compounds. During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results.[1][2] An ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing a reliable reference for accurate quantification.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for LC-MS/MS bioanalysis.[3][4] Because they are chemically identical to the analyte, they exhibit nearly identical chromatographic behavior and ionization efficiency.[3] This allows them to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects.[5]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize validation data from studies employing either a deuterated internal standard (this compound or a similar deuterated analogue) or a non-deuterated internal standard for the analysis of verapamil and its metabolite, norverapamil.
Table 1: Method Performance with Deuterated Internal Standard (e.g., D6-Verapamil/D6-Norverapamil)
| Parameter | Analyte | Result | Reference |
| Accuracy (% Bias) | (R)- and (S)-verapamil, (R)- and (S)-norverapamil | -3.3% to 5.2% | [1] |
| Precision (% CV) | (R)- and (S)-verapamil, (R)- and (S)-norverapamil | ≤ 6.8% | [1] |
| Recovery (%) | (R)- and (S)-verapamil, (R)- and (S)-norverapamil | 91.1% to 108.1% | [1] |
| Matrix Factor | (R)- and (S)-verapamil, (R)- and (S)-norverapamil | 0.96 to 1.07 | [1] |
Table 2: Method Performance with Non-Deuterated Internal Standard (e.g., Propranolol)
| Parameter | Analyte | Result | Reference |
| Accuracy (% Bias) | Verapamil and Norverapamil | Not explicitly stated as % bias, but within acceptable limits | [6] |
| Precision (% CV) | Verapamil and Norverapamil | Good precision demonstrated | [6] |
| Recovery (%) | Verapamil | 92.12% | [6] |
| Recovery (%) | Norverapamil | 89.58% | [6] |
| Recovery (%) | Propranolol (IS) | 82.50% | [6] |
From the data, it is evident that methods employing a deuterated internal standard exhibit excellent accuracy, precision, and recovery. The matrix factor, which is a measure of the matrix effect, is very close to 1.0, indicating that the deuterated internal standard effectively compensates for ion suppression or enhancement.[1] In contrast, while the method with a non-deuterated internal standard shows good recovery for the analytes, the recovery of the internal standard (propranolol) is notably different.[6] This discrepancy can lead to less effective compensation for matrix effects and potentially compromise the accuracy of the results.
Experimental Protocols
Key Experiment: Bioanalytical Method for Verapamil and Norverapamil in Human Plasma using a Deuterated Internal Standard
Methodology based on a validated LC-MS/MS assay: [1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add the deuterated internal standards (D6-verapamil and D6-norverapamil).
-
Vortex the mixture.
-
Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.
-
Visualizing the Advantage
The following diagrams illustrate the principles and workflows discussed.
Caption: Isotope Dilution Workflow
Caption: Matrix Effect Compensation
Caption: Bioanalytical Workflow
Conclusion
The use of a deuterated internal standard like this compound offers clear and significant advantages over non-deuterated alternatives for the quantitative bioanalysis of verapamil and its metabolites. The near-identical physicochemical properties of deuterated standards ensure they accurately track the analyte through sample preparation and analysis, providing superior compensation for matrix effects. This leads to enhanced accuracy, precision, and overall robustness of the analytical method, which is critical for reliable pharmacokinetic and toxicokinetic studies in drug development. While the initial cost of a deuterated standard may be higher, the investment is justified by the improved data quality and reduced risk of failed analytical runs.
References
A Comparative Guide to Verapamil Bioanalysis: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Bioanalytical Method Performance
The following tables summarize the quantitative performance characteristics of several reported methods for verapamil bioanalysis. These methods employ different analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Table 1: Performance Characteristics of HPLC-UV Methods for Verapamil Bioanalysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 25 - 5000[1] | 10 - 500[2] | 70 - 800 |
| Correlation Coefficient (r²) | 0.9991[1] | >0.999 | 0.998 |
| Accuracy (%) | ≥98.96 ± 2.68[1] | 101.7 - 102.2[2] | Within ±15% of nominal |
| Intra-day Precision (%CV) | ≤3.18[1] | <15 | <15 |
| Inter-day Precision (%CV) | ≤3.68[1] | 5.81[2] | <15 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25[1] | 7.0[2] | 70 |
| Recovery (%) | 101.98 ± 2.76[1] | 81.2[2] | Not Reported |
| Biological Matrix | Rabbit Plasma[1] | Human Plasma[2] | Human EBC |
Table 2: Performance Characteristics of LC-MS/MS Methods for Verapamil Bioanalysis
| Parameter | Method 4 | Method 5 | Method 6 (Chiral) |
| Linearity Range (ng/mL) | 2.4 - 48[3] | 1 - 2000[4] | 1 - 450 (for each enantiomer)[5][6] |
| Correlation Coefficient (r²) | 0.9993[3] | >0.99 | ≥0.997[5][6] |
| Accuracy (%) | Within acceptable limits[3] | 93 - 104[4] | Within ±11.6% of nominal[5] |
| Intra-day Precision (%CV) | Within acceptable limits[3] | 0.58 - 5.69[4] | ≤11.6[5] |
| Inter-day Precision (%CV) | Within acceptable limits[3] | 0.58 - 5.69[4] | ≤11.6[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.4[3] | 1 | 1 (for each enantiomer)[5][6] |
| Recovery (%) | 98.12 - 99.95[3] | 93.5[4] | 92.3 - 98.2[5][6] |
| Biological Matrix | Rat Plasma[3] | Human Plasma[4] | Rat Plasma[5][6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
Method 1: RP-HPLC-UV for Verapamil in Rabbit Plasma[1]
-
Sample Preparation: Protein precipitation. To 200 µL of plasma, 800 µL of ice-cold acetonitrile and 20 µL of internal standard (carvedilol) were added. The mixture was vortexed and centrifuged. The supernatant was dried and reconstituted in the mobile phase.
-
Chromatographic Conditions:
Method 4: UPLC-MS/MS for Verapamil and Trandolapril in Rat Plasma[3]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Conditions:
Method 5: LC-MS/MS for Trandolapril and Verapamil in Human Plasma[4]
-
Sample Preparation: Solid Phase Extraction (SPE) on a Phenomenex cartridge.
-
Chromatographic Conditions:
Method 6: Chiral HPLC for Verapamil Enantiomers in Rat Plasma[5][6]
-
Sample Preparation: Not specified.
-
Chromatographic Conditions:
-
Column: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6 chiral stationary phase)[5]
-
Detection: Fluorescence detection.
-
Visualizing the Bioanalytical Process and Mechanism of Action
To further elucidate the concepts discussed, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of verapamil.
Caption: A generalized workflow for the bioanalysis of verapamil in a laboratory setting.
Caption: The signaling pathway illustrating how verapamil blocks L-type calcium channels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma [imsear.searo.who.int]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical component of ensuring this integrity is the proper use and validation of internal standards. This guide provides a comparative overview of regulatory guidelines and the performance of different internal standards in bioanalytical method validation, supported by experimental data and detailed protocols.
The selection of an appropriate internal standard (IS) is a crucial step in the development of robust and reliable bioanalytical methods.[1][2] An IS is a compound of known concentration added to samples to correct for variability during sample preparation, analysis, and detection.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for bioanalytical method validation, with a significant focus on the role and performance of internal standards.[4][5][6][7][8][9]
Regulatory Landscape: A Harmonized Approach
The ICH M10 guideline on bioanalytical method validation has emerged as a key document, harmonizing the expectations of major regulatory agencies.[5][8][9][10] A central tenet of these guidelines is the need to demonstrate that the chosen bioanalytical method is suitable for its intended purpose.[5][8][9]
Key regulatory requirements for internal standards include:
-
Addition of a Suitable Internal Standard: An IS should be added to all calibration standards, quality control (QC) samples, and study samples.[5][7][8] The absence of an IS requires justification.[5][8]
-
Assessment for Interference: The IS must be assessed to ensure it does not interfere with the analyte of interest.[4] Potential interfering substances can include endogenous matrix components, metabolites, and concomitant medications.[4]
-
Monitoring of IS Response: The response of the internal standard in study samples should be monitored to detect any systemic variability.[10] Significant variations in the IS response may indicate analytical issues.[3]
-
Stability: The stability of the internal standard in stock solutions, working solutions, and processed samples must be evaluated under the expected storage and processing conditions.[6][11]
Types of Internal Standards: A Head-to-Head Comparison
The two primary types of internal standards used in bioanalytical assays, particularly with liquid chromatography-mass spectrometry (LC-MS), are stable isotope-labeled (SIL) internal standards and structural analog internal standards.[1][2]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative bioanalysis.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1] This makes them chemically and physically almost identical to the analyte.[1]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[1] They should share similar physicochemical properties, such as hydrophobicity and ionization characteristics.[1]
The choice between a SIL-IS and a structural analog often depends on availability, cost, and the specific requirements of the assay.[3][12]
Performance Comparison: SIL vs. Analog Internal Standards
The ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects and extraction variability, thus providing accurate correction.[1]
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | Key Considerations |
| Correction for Matrix Effects | Excellent. Experiences nearly identical ionization suppression or enhancement as the analyte.[1] | Variable. May not fully compensate for matrix effects due to differences in physicochemical properties.[13] | Matrix effects can significantly impact the accuracy and precision of LC-MS assays.[13] |
| Correction for Extraction Recovery | Excellent. Behaves almost identically to the analyte during sample preparation.[1] | Good to Variable. The closer the structural similarity, the better the correction. | Consistent recovery is crucial for accurate quantification.[14][15] |
| Chromatographic Behavior | Nearly identical retention time to the analyte. | Similar, but can have different retention times. | Co-elution is ideal for optimal correction of matrix effects.[16] |
| Accuracy & Precision | Generally provides higher accuracy and precision.[13][17] | Can provide acceptable accuracy and precision, but may be less reliable.[18] | Regulatory guidelines have strict acceptance criteria for accuracy and precision.[5][6] |
| Availability & Cost | Can be expensive and may require custom synthesis.[3][12] | Often more readily available and less expensive. | Practical considerations can influence the choice of IS. |
| Potential Pitfalls | Isotopic impurities in the SIL-IS can interfere with the analyte quantification.[1][19] Deuterium-labeled standards may sometimes exhibit different chromatographic behavior.[12][17] | May not adequately correct for all sources of variability, leading to reduced accuracy.[13] | Thorough validation is essential regardless of the IS type.[3] |
Experimental Protocols
A detailed experimental protocol is fundamental for reproducible bioanalytical method validation. Below is a generalized protocol for a typical LC-MS/MS assay using an internal standard.
Objective: To validate a bioanalytical method for the quantification of Drug X in human plasma using an internal standard.
Materials:
-
Drug X reference standard
-
Internal Standard (either SIL-IS of Drug X or a structural analog)
-
Control human plasma (with appropriate anticoagulant)
-
All necessary solvents and reagents of appropriate purity
Methodology:
-
Stock and Working Solution Preparation:
-
Prepare individual stock solutions of Drug X and the IS in a suitable solvent.
-
Prepare serial dilutions of the Drug X stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the IS at a fixed concentration.
-
-
Preparation of Calibration Standards and QC Samples:
-
Spike control human plasma with the appropriate Drug X working solutions to prepare a set of at least six non-zero calibration standards covering the expected concentration range, a blank sample (matrix without analyte or IS), and a zero sample (matrix with IS only).[4][20]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[14][15]
-
-
Sample Extraction:
-
To a fixed volume of plasma sample (calibration standard, QC, or unknown study sample), add a precise volume of the IS working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components and isolate the analyte and IS.
-
Evaporate the organic extract to dryness and reconstitute in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method to achieve adequate separation of the analyte and IS from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and IS.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using an appropriate regression model.
-
Determine the concentration of Drug X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validation Parameters to be Assessed (as per ICH M10): [5]
-
Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve Range
-
Accuracy and Precision
-
Carry-over
-
Dilution Integrity
-
Stability (freeze-thaw, bench-top, long-term)
Visualizing the Workflow and Decision Process
Caption: A typical workflow for bioanalytical method validation using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 13. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. fda.gov [fda.gov]
- 16. waters.com [waters.com]
- 17. scispace.com [scispace.com]
- 18. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
Safety Operating Guide
Proper Disposal of Norverapamil-d7: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Norverapamil-d7, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
Hazard Profile and Safety Considerations
This compound is classified as a toxic solid organic compound and is recognized as being toxic to aquatic life with long-lasting effects[1]. Due to its hazardous nature, strict adherence to disposal protocols is necessary to prevent environmental contamination and ensure personnel safety. The transportation of this substance is regulated under the UN number UN2811, with a transport hazard class of 6.1[1].
Quantitative Data Summary
While specific experimental data on the disposal of this compound is not publicly detailed, the following table summarizes its key identifiers and hazard information.
| Property | Value | Source |
| Chemical Name | 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile | [2][3][4] |
| Molecular Formula | C₂₆H₂₉D₇N₂O₄ | [2][3] |
| UN Number | UN2811 | [1] |
| Transport Hazard Class | 6.1 | [1] |
| GHS Classification | Acute toxicity, oral (Category 3); Hazardous to the aquatic environment, long-term hazard[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, including any contaminated materials, must be conducted in a manner consistent with federal, state, and local regulations[1]. The following protocol outlines the recommended steps for its safe disposal.
-
Initial Assessment :
-
Identify all materials contaminated with this compound, including unused product, expired materials, and contaminated labware (e.g., vials, pipette tips, gloves).
-
-
Segregation and Collection :
-
Carefully sweep up any solid this compound and place it into a suitable, clearly labeled, and sealed container for disposal[1].
-
Segregate contaminated disposable labware and personal protective equipment (PPE) into a designated hazardous waste container.
-
-
Licensed Hazardous Waste Disposal :
-
All waste containing this compound must be offered to a licensed hazardous material disposal company[2]. Do not dispose of this chemical down the drain or in regular trash.
-
-
Incineration :
-
A recommended method for the final disposal of this compound is through a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to mitigate the release of harmful substances[2].
-
-
Contaminated Packaging :
-
The original packaging of this compound should be disposed of as unused product, following the same hazardous waste disposal stream[1].
-
Emergency Procedures
In the event of a spill, immediately sweep up the material and place it into a suitable container for disposal[1]. Ensure appropriate personal protective equipment is worn during cleanup.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the decision-making process and necessary actions.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
